In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of (4-chloro-2-methylphenyl)trimethylsilane
Executive Summary In modern drug discovery and advanced organic synthesis, the strategic deployment of bifunctional building blocks is critical for the rapid assembly of complex molecular architectures. (4-chloro-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced organic synthesis, the strategic deployment of bifunctional building blocks is critical for the rapid assembly of complex molecular architectures. (4-chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94-6) represents a highly versatile, orthogonally reactive aryl silane[1]. By embedding both a robust carbon-silicon (C-Si) bond and a reactive carbon-chlorine (C-Cl) bond within the same aromatic framework, this compound allows synthetic chemists to execute multi-step cross-coupling and functionalization sequences with exquisite regiocontrol. This whitepaper provides a comprehensive analysis of its physicochemical properties, electronic causality, and validated experimental workflows, specifically tailored for application scientists and medicinal chemists developing complex active pharmaceutical ingredients (APIs), such as SHP2 inhibitors[2].
Physicochemical & Structural Profiling
To effectively utilize this compound in a synthetic pipeline, its baseline physical and structural parameters must be understood. The data below summarizes the core properties required for reaction stoichiometry and analytical tracking.
Property
Value
Synthetic Implication
IUPAC Name
(4-chloro-2-methylphenyl)trimethylsilane
Formal nomenclature for regulatory documentation.
CAS Registry Number
1314929-94-6
Essential for procurement and safety data retrieval[1].
As an application scientist, it is not enough to know what a molecule does; one must understand why it behaves that way. The reactivity of (4-chloro-2-methylphenyl)trimethylsilane is governed by three intersecting physicochemical phenomena:
Orthogonal Reactivity and Chemoselectivity
The true value of this molecule lies in its orthogonality. The C-Cl bond at the para position is primed for oxidative addition by electron-rich Palladium(0) catalysts (e.g., in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). Conversely, the C-Si bond is entirely inert to standard transition-metal catalysis. This allows a chemist to functionalize the chlorine position first, leaving the trimethylsilyl (TMS) group intact as a "masked" synthetic handle for late-stage modification.
The ortho-Methyl Steric Shield
The methyl group at the 2-position (ortho to the TMS group) exerts significant steric pressure. The bulky TMS group (A-value ~2.5 kcal/mol) interacts with the ortho-methyl, restricting the free rotation of the C-Si bond. This steric shielding protects the ipso-carbon from premature nucleophilic attack or protodesilylation (hydrolysis) under mildly acidic conditions, enhancing the compound's shelf-life and stability during multi-step syntheses.
The β-Silicon Effect & ipso-Substitution
When the molecule is intentionally exposed to strong electrophiles (such as halogens or acylium ions), the TMS group acts as a powerful directing group, forcing substitution at its own position (ipso-attack). Causality: The intermediate Wheland complex formed during this attack is exceptionally stabilized by hyperconjugation from the adjacent C-Si σ-bond (known as the β-silicon effect). The bulky TMS group subsequently departs as a silyl nucleophile (e.g., TMS-Cl or TMS-I), rapidly restoring aromaticity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction causality is proceeding as theoretically predicted.
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv)
Step-by-Step Methodology:
Degassing: Charge a Schlenk flask with the arylsilane, aryl bromide, and Pd(PPh₃)₄. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly sensitive to oxidation; strict anaerobiosis prevents catalyst degradation.
Activation: Inject anhydrous THF, followed by the dropwise addition of TBAF at room temperature. Causality: The fluoride ion attacks the silicon, forming a highly nucleophilic pentacoordinate silicate [Ar-SiFMe₃]⁻. This step is mandatory, as neutral silanes cannot undergo transmetallation.
Coupling: Heat the mixture to 70°C for 12 hours.
Validation Checkpoint (Self-Validation): Monitor via GC-MS. The disappearance of the 198.77 m/z peak must correlate exactly with the appearance of the biaryl product mass and the highly volatile fluorotrimethylsilane (TMS-F) byproduct. If the starting material disappears but no biaryl is formed, it indicates trace water in the TBAF caused protodesilylation.
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Protocol B: Electrophilic ipso-Iododesilylation
This protocol replaces the TMS group with an Iodine atom, creating a highly reactive di-halogenated scaffold (Iodine at position 1, Chlorine at position 4) for differentiated cross-coupling.
Preparation: Dissolve the arylsilane in anhydrous DCM and cool strictly to 0°C using an ice bath. Causality: Temperature control prevents the highly reactive ICl from indiscriminately chlorinating the aromatic ring via non-selective electrophilic aromatic substitution.
Electrophilic Attack: Add ICl dropwise over 15 minutes. The solution will turn dark red/brown.
Validation Checkpoint (Self-Validation): Stir for 2 hours. The reaction is self-indicating; the dark red color of ICl will fade to a pale yellow as the electrophile is consumed and the ipso-substitution completes. GC-MS will confirm a mass shift from 198.77 to 252.49 (Iodine substitution), verifying the C-Cl bond remains untouched.
Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate reduces any unreacted ICl or I₂ into water-soluble iodide salts, terminating the reaction cleanly.
Mechanistic Visualizations
The following diagrams map the logical flow of the chemical mechanisms described in the protocols above.
Catalytic cycle of the fluoride-activated Hiyama cross-coupling.
Mechanistic pathway of electrophilic ipso-desilylation.
References
European Patent Office. "SHP2 INHIBITORS (EP3772513A1)." Google Patents.
In-Depth Technical Guide on (4-Chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94-6)
Executive Summary In modern synthetic organic chemistry and drug discovery, the strategic incorporation of silicon into aromatic scaffolds is a powerful maneuver. (4-Chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic organic chemistry and drug discovery, the strategic incorporation of silicon into aromatic scaffolds is a powerful maneuver. (4-Chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94-6)[1][2] serves as an advanced organosilicon building block that provides highly orthogonal reactivity. By combining a latent nucleophilic trimethylsilyl (TMS) group, a stable electrophilic chloro handle, and a sterically demanding ortho-methyl group, this compound enables precise, late-stage functionalization and the construction of complex biaryl systems.
This whitepaper dissects the mechanistic utility, self-validating experimental workflows, and drug discovery applications of this vital intermediate.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in a multi-step synthesis, its physicochemical parameters must be rigorously understood. The structural features of (4-chloro-2-methylphenyl)trimethylsilane dictate its behavior in catalytic cycles and its handling requirements.
Unique identifier for regulatory tracking and procurement[3][4].
Molecular Formula
C10H15ClSi
Defines the stoichiometric mass for precise reaction planning.
Molecular Weight
198.76 g/mol
Utilized for accurate molar equivalent calculations in micro-scale reactions.
TMS Group (-SiMe3)
Latent Nucleophile
Inert under standard conditions; requires fluoride activation for transmetalation.
Chloro Group (-Cl)
Orthogonal Handle
High C-Cl bond dissociation energy prevents premature oxidative addition.
Methyl Group (-CH3)
Steric Director
Induces ortho-steric hindrance, critical for generating atropisomeric biaryls.
Mechanistic Role in Synthetic Chemistry
As an application scientist, I prioritize reagents that offer predictable and orthogonal reactivity. Arylsilanes are highly stable, low-toxicity alternatives to organotin (Stille) and organozinc (Negishi) reagents.
The Hiyama Cross-Coupling Advantage
The TMS group on this scaffold is generally inert, making it an excellent latent nucleophile. However, upon activation with a fluoride source (such as tetrabutylammonium fluoride, TBAF), the silicon atom expands its valency to form a pentacoordinate silicate. This hypervalent species is highly nucleophilic and readily undergoes transmetalation with palladium or copper complexes to form C(sp2)-C(sp2) bonds ()[5].
Orthogonal Reactivity
The 4-chloro group is deliberately chosen over a bromide or iodide. Because the C-Cl bond is stronger, it is significantly less reactive toward oxidative addition by Pd(0) catalysts. This allows the chemist to selectively perform a Hiyama coupling at the silicon center while preserving the chloro group for subsequent late-stage functionalizations, such as a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling.
To ensure reproducibility, every protocol must be a self-validating system. Below are the field-proven methodologies for synthesizing and utilizing this compound.
Protocol A: Synthesis of (4-Chloro-2-methylphenyl)trimethylsilane
This workflow utilizes a regioselective Grignard formation followed by electrophilic trapping.
Figure 1: Step-by-step synthesis workflow for (4-chloro-2-methylphenyl)trimethylsilane.
Step-by-Step Methodology:
Magnesium Activation: Vigorously stir Mg turnings (1.2 eq) in anhydrous THF with a catalytic crystal of iodine. Causality: Iodine etches the magnesium oxide layer, exposing the active metal surface necessary for single-electron transfer.
Grignard Formation: Add 4-chloro-2-methylbromobenzene (1.0 eq) dropwise. Causality: The oxidative insertion is highly regioselective for the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of carbon-bromine.
Self-Validation Checkpoint 1: Draw a 0.1 mL aliquot, quench with D2O, and analyze via GC-MS. The presence of 3-chlorotoluene with a deuterium atom at the 4-position confirms successful Grignard formation.
Electrophilic Quench: Cool the mixture to 0°C and add Trimethylsilyl chloride (TMS-Cl, 1.1 eq) dropwise. Causality: Cooling controls the exothermic nucleophilic attack and suppresses undesired Wurtz-type homocoupling side reactions.
Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via vacuum distillation.
This protocol demonstrates how to couple the synthesized silane with an aryl iodide.
Figure 2: Mechanism of the Palladium-Catalyzed Hiyama Cross-Coupling.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk flask, combine (4-chloro-2-methylphenyl)trimethylsilane (1.2 eq), an aryl iodide (1.0 eq), and Pd(PPh3)4 (5 mol%) in anhydrous THF.
Fluoride Activation: Add TBAF (1.5 eq, 1M in THF) dropwise at room temperature. Causality: TBAF attacks the silicon center to form the reactive pentacoordinate fluorosilicate, priming it for transmetalation ()[6].
Self-Validation Checkpoint 2: To confirm silicate formation, analyze a micro-aliquot via 29Si NMR. A characteristic upfield shift (typically -70 to -90 ppm) validates the transition from a tetracoordinate silane to a pentacoordinate intermediate.
Catalytic Cycle: Heat the reaction to 80°C for 12 hours. Causality: Elevated temperatures overcome the activation energy barrier for the transmetalation step between the bulky silicate and the Pd(II) complex.
Isolation: Filter through a short pad of silica to remove palladium black, concentrate, and purify via flash chromatography.
Applications in Drug Discovery & Materials Science
In drug discovery, the "Silicon-Switch" strategy is gaining immense traction. Replacing a carbon center with a silicon atom (or installing a TMS group) can drastically alter a drug's pharmacokinetic profile ()[7].
Using (4-chloro-2-methylphenyl)trimethylsilane as a scaffold allows medicinal chemists to:
Modulate Lipophilicity (LogP): The TMS group is highly lipophilic, enhancing cell membrane permeability for central nervous system (CNS) targets.
Improve Metabolic Stability: Silicon blocks specific cytochrome P450 (CYP450) oxidation sites that would otherwise rapidly degrade a standard tert-butyl or methyl group.
Design Atropisomers: The ortho-methyl group restricts the rotation of the newly formed biaryl bond post-Hiyama coupling, allowing for the isolation of stable enantiomeric conformers (atropisomers) which are highly sought after in modern kinase inhibitor design.
References
Frontiers in Chemistry. "Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates". Front. Chem., 2022. Available at:[Link]
The Journal of Organic Chemistry. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines". ACS Publications, 2019. Available at:[Link]
Gelest Technical Library. "Cross-Coupling Reactions, Continued". Gelest Inc. Available at:[Link]
RSC Advances. "Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights". Royal Society of Chemistry, 2025. Available at:[Link]
European Journal of Medicinal Chemistry. "Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction". PubMed, 2021. Available at:[Link]
(4-chloro-2-methylphenyl)trimethylsilane spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-chloro-2-methylphenyl)trimethylsilane Introduction (4-chloro-2-methylphenyl)trimethylsilane is an organosilane compound of significant interest in o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-chloro-2-methylphenyl)trimethylsilane
Introduction
(4-chloro-2-methylphenyl)trimethylsilane is an organosilane compound of significant interest in organic synthesis and materials science. Its utility as a synthetic intermediate, particularly in cross-coupling reactions, stems from the unique electronic and steric properties imparted by the trimethylsilyl (TMS) group, the methyl group, and the chlorine atom on the aromatic ring. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, purity, and for monitoring its reactions.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (4-chloro-2-methylphenyl)trimethylsilane. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the structural information encoded within each spectrum. The methodologies and interpretations described herein are grounded in fundamental spectroscopic principles and validated against established literature for analogous organosilicon compounds.
Molecular Structure and Predicted Spectroscopic Features
A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key structural features that will dominate the spectra are:
A trisubstituted benzene ring.
Three distinct aromatic protons with specific electronic environments.
A methyl group attached to the aromatic ring.
A trimethylsilyl (TMS) group, which itself contains nine equivalent protons.
A chlorine atom, which has two common isotopes (
35
Cl and
37
Cl) that will influence the mass spectrum.
Figure 1: Molecular structure of (4-chloro-2-methylphenyl)trimethylsilane.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (4-chloro-2-methylphenyl)trimethylsilane, we expect four distinct signals.
Expected ¹H NMR Data (Predicted, in CDCl₃ at 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.3 - 7.5
d
1H
Ar-H (H6)
Deshielded by proximity to the silyl group, coupled to H5.
~ 7.1 - 7.2
dd
1H
Ar-H (H5)
Coupled to both H6 and H3.
~ 7.0 - 7.1
d
1H
Ar-H (H3)
Coupled to H5.
~ 2.3 - 2.4
s
3H
Ar-CH₃
Typical range for a methyl group on an aromatic ring.
~ 0.2 - 0.3
s
9H
Si(CH₃ )₃
Characteristic upfield shift due to the electropositive nature of silicon.
Expert Insights: Decoding the Aromatic Region
The substitution pattern on the benzene ring breaks its symmetry, rendering all three aromatic protons chemically non-equivalent.
H6: Located ortho to the bulky and deshielding TMS group, it is expected to be the most downfield of the aromatic protons. It should appear as a doublet due to coupling with H5 (ortho-coupling, J ≈ 8 Hz).
H5: Situated between the chlorine and H6, it will experience coupling from both H6 (ortho-coupling, J ≈ 8 Hz) and H3 (meta-coupling, J ≈ 2 Hz). This will result in a doublet of doublets.
H3: Flanked by the methyl and chlorine substituents, it is coupled only to H5 (meta-coupling, J ≈ 2 Hz) and should appear as a narrow doublet.
The large signal from the nine equivalent protons of the TMS group appearing far upfield (typically 0.25 ppm) is a hallmark of trimethylsilyl-substituted aromatics and serves as an excellent internal reference point.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of (4-chloro-2-methylphenyl)trimethylsilane and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is an excellent solvent for many organic compounds and its residual proton signal is well-defined.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Acquisition Time (AQ): ~3-4 seconds.
Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, especially the TMS group, for accurate integration.
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm. Integrate all signals and analyze the multiplicities.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Expected ¹³C NMR Data (Predicted, in CDCl₃ at 100 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 142 - 144
C -Si
Quaternary carbon attached to silicon, typically downfield.
~ 138 - 140
C -CH₃
Quaternary carbon bearing the methyl group.
~ 134 - 136
C -Cl
Carbon attached to the electronegative chlorine atom.
~ 133 - 135
Ar-C H (C6)
Aromatic CH carbon.
~ 130 - 132
Ar-C H (C5)
Aromatic CH carbon.
~ 128 - 130
Ar-C H (C3)
Aromatic CH carbon.
~ 20 - 22
Ar-C H₃
Typical range for an aromatic methyl carbon.
~ -1.0 - 0.0
Si(C H₃)₃
The electropositive silicon causes a significant upfield shift, often to a negative ppm value.
Expert Insights: Assigning Aromatic Carbons
Unambiguous assignment of the aromatic carbons often requires more advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
HSQC: Correlates each proton to its directly attached carbon, allowing for the definitive assignment of C3, C5, and C6 based on the already interpreted ¹H NMR spectrum.
HMBC: Shows correlations between protons and carbons over two or three bonds. For instance, the protons of the Ar-CH₃ group (~2.3 ppm) would show a correlation to the quaternary C-CH₃ carbon, confirming its assignment.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Expected IR Absorption Bands
Frequency Range (cm⁻¹)
Vibration Type
Intensity
Notes
3100 - 3000
C-H Stretch (Aromatic)
Medium-Weak
Characteristic of sp² C-H bonds.
2960 - 2850
C-H Stretch (Aliphatic)
Medium
From the methyl and TMS groups.
~ 1600, ~1475
C=C Stretch (Aromatic Ring)
Medium
Two or three bands are typical for substituted benzenes.
~ 1250
Si-C Stretch (Si-CH₃)
Strong
A very strong and characteristic band for the TMS group.
~ 840
Si-C Stretch
Strong
Another characteristic band for the TMS group.
~ 1100 - 1000
C-Cl Stretch
Strong
Expected in this region for aryl chlorides.
900 - 675
C-H Bend (Aromatic Out-of-Plane)
Strong
The pattern of these bands can sometimes help confirm the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-IR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum. The background should be a flat line.
Sample Application: Place a small amount (a few milligrams) of the solid (4-chloro-2-methylphenyl)trimethylsilane onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Label the major peaks and compare them to expected values for the functional groups present. The presence of the very strong bands around 1250 cm⁻¹ and 840 cm⁻¹ is a key diagnostic for the TMS group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
m/z (mass-to-charge)
Ion
Rationale
198 / 200
[M]⁺
Molecular Ion: The most important peak. The M+2 peak at m/z 200 will have an intensity of ~33% relative to the M⁺ peak at m/z 198, which is the characteristic isotopic signature of a single chlorine atom.
183 / 185
[M - CH₃]⁺
Loss of a methyl radical from the molecular ion. This is a very common and favorable fragmentation pathway for TMS-containing compounds. The chlorine isotope pattern will be preserved.
73
[Si(CH₃)₃]⁺
The trimethylsilyl cation. This is often a very abundant, and sometimes the base peak, in the mass spectra of TMS compounds.
Expert Insights: The Chlorine Isotope Pattern
The Trustworthiness of a mass spectrum for a chlorine-containing compound hinges on observing the correct isotopic pattern. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio means that any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the second peak having roughly one-third the intensity of the first. The observation of the 198/200 and 183/185 pairs in the correct ratio is a self-validating system for confirming the presence of chlorine in the molecule and its fragments.
Figure 2: General workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of (4-chloro-2-methylphenyl)trimethylsilane relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR elucidates the proton environment, ¹³C NMR maps the carbon framework, IR identifies key functional groups (notably the Si-C bonds), and MS confirms the molecular weight and elemental composition through isotopic patterns. By following robust experimental protocols and applying fundamental principles of spectral interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent work.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
Exploratory
safety and handling of (4-chloro-2-methylphenyl)trimethylsilane
An In-depth Technical Guide to the Safe Handling of (4-chloro-2-methylphenyl)trimethylsilane Disclaimer: No specific Safety Data Sheet (SDS) for (4-chloro-2-methylphenyl)trimethylsilane was publicly available at the time...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of (4-chloro-2-methylphenyl)trimethylsilane
Disclaimer: No specific Safety Data Sheet (SDS) for (4-chloro-2-methylphenyl)trimethylsilane was publicly available at the time of this writing. The following guidance is synthesized from expert analysis of its chemical structure, safety data for the close structural analog Phenyltrimethylsilane, and established best practices for handling substituted aryl organosilanes. Users must conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before use.
Introduction: Understanding the Molecule
(4-chloro-2-methylphenyl)trimethylsilane is a substituted aryltrimethylsilane. Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) bonded to a phenyl ring that is further substituted with a chlorine atom and a methyl group. Unlike chlorosilanes (which contain a reactive Si-Cl bond), the silicon-carbon bond in aryltrimethylsilanes is significantly more stable, particularly towards hydrolysis.[1][2] The primary safety considerations, therefore, derive from its properties as a flammable, substituted aromatic organosilane liquid and the presence of a halogen. This guide provides a comprehensive framework for its safe handling, storage, and disposal in a research and drug development setting.
Section 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its safe handling. The data below is based on its close analog, Phenyltrimethylsilane, and serves as a reliable estimate for risk assessment.
Property
Value (Estimated)
Causality and Handling Implications
Molecular Formula
C₁₀H₁₅ClSi
The presence of carbon and hydrogen contributes to its flammability. The chlorine atom necessitates its classification as a halogenated organic compound for waste disposal.
Physical State
Liquid
As a liquid, it poses risks of splashing and generating vapors. All handling should be performed in a manner that minimizes aerosolization.[3][4]
Appearance
Clear, colorless to pale yellow liquid
Any significant deviation in color could indicate contamination or degradation and should be investigated before use.
Boiling Point
~171-173 °C (for Phenyltrimethylsilane)
Its relatively high boiling point means it is less volatile than some common solvents, but vapor inhalation is still a risk, mandating the use of a fume hood.[5]
Flash Point
~39-46 °C (for Phenyltrimethylsilane)
Classified as a flammable liquid.[4] Requires storage away from all ignition sources and the use of spark-proof tools and grounded equipment.[4][6]
Stability
Stable under normal conditions; moisture-sensitive.[5]
While more stable than chlorosilanes, prolonged exposure to moisture can lead to slow hydrolysis. It should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).
Incompatibilities
Strong oxidizing agents
Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion hazard. Must be stored separately.[5]
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with (4-chloro-2-methylphenyl)trimethylsilane are its flammability and its potential to cause skin and eye irritation. The GHS classification for the analog Phenyltrimethylsilane provides a solid basis for risk assessment.
Direct contact with the liquid or concentrated vapors can cause significant irritation and potential damage to the eyes.
Aquatic Toxicity
(Potential) Toxic to aquatic life
As a halogenated aromatic compound, it should be presumed to be harmful to aquatic life. It must not be discharged into drains or the environment.[8]
Expert Insight: The key to managing risk is recognizing that while this compound is not acutely toxic or violently reactive like some organometallics or chlorosilanes, its flammability and irritant properties demand rigorous adherence to standard laboratory safety protocols. The "routine" nature of these hazards can lead to complacency, which is a significant risk in itself.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach combining engineering controls and meticulous work practices is essential for mitigating exposure and ensuring safety.
Engineering Controls: The First Line of Defense
Chemical Fume Hood: All manipulations of (4-chloro-2-methylphenyl)trimethylsilane, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of vapors and to contain any potential spills.
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance of the work area.[6]
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is crucial. The following table outlines the minimum requirements.
Provides protection against incidental splashes. Gloves must be inspected before use and changed immediately if contamination is suspected. Never wear gloves outside the lab or handle "clean" items like phones or doorknobs.
Eyes/Face
Chemical Safety Goggles with side shields or a Full-Face Shield worn over safety glasses.[3][4]
Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection, especially during larger-scale operations or when a splash is more likely.
Body
Flame-Resistant Laboratory Coat
Protects skin and personal clothing from splashes. A flame-resistant coat is required due to the material's flammability. The lab coat should be fully buttoned.
Respiratory
(If required by risk assessment) NIOSH-certified organic vapor respirator .[6]
Generally not required when all work is conducted within a functioning fume hood. A risk assessment may deem it necessary for large spills or specific non-routine operations where vapor concentrations may be high.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling the reagent from preparation to use.
Caption: A typical workflow for the safe handling of aryltrimethylsilanes.
Section 4: Storage and Spill Management
Storage Protocol
Improper storage is a common cause of laboratory incidents. Adherence to these protocols is mandatory.
Location: Store in a dedicated, approved flammables safety cabinet.[5] The cabinet should be located away from heat sources, direct sunlight, and exits.
Atmosphere: The compound is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon). Containers should be tightly sealed.[5]
Segregation: Store separately from strong oxidizing agents, acids, and bases.[5]
Labeling: All containers must be clearly labeled with the full chemical name, date received, and all relevant hazard pictograms.
Quantity: Store the minimum quantity of material necessary for ongoing research to minimize the potential impact of an incident.
Spill Management
Rapid and correct response to a spill is critical to prevent injury and fire.
Immediate Actions for ANY Spill:
Alert personnel in the immediate area.
Evacuate the area if the spill is large, vapors are overwhelming, or you feel unwell.
If flammable vapors are present, turn off nearby ignition sources only if it is safe to do so .
The following decision tree provides a guide for spill response.
Caption: Decision-making workflow for spill response.
Section 5: Waste Disposal
Chemical waste must be handled with as much care as the parent reagent. (4-chloro-2-methylphenyl)trimethylsilane waste has two key classifications: flammable and halogenated .
Experimental Protocol: Waste Segregation and Disposal
Segregation is Key: Under no circumstances should this waste be mixed with non-halogenated solvent waste.[10] Create a dedicated, clearly labeled waste container for "Halogenated Flammable Organic Waste."
Container: Use a compatible, sealable container. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[8]
Labeling: The waste container must be labeled with the full names of all chemical constituents and approximate percentages.
Aqueous Waste: Any aqueous layers from reaction workups that may have come into contact with the compound should be treated as hazardous aqueous waste and disposed of accordingly. Do not pour down the drain.
Solid Waste: Contaminated solid waste (e.g., silica gel, absorbent materials from spills) must be collected in a separate, sealed, and labeled container for solid hazardous waste.
Arrangement for Pickup: Contact your institution's EHS department to arrange for professional disposal by a licensed contractor. Incineration is a common disposal method for such compounds.[4][11]
Optional Protocol: Hydrolytic Quenching of Residuals
For quenching residual amounts in reaction flasks before cleaning, a controlled hydrolysis can be considered. This should only be performed by experienced chemists.
Preparation: Conduct the entire procedure in a fume hood. Ensure the flask is cooled in an ice bath.
Solvent: Add a water-miscible solvent like Tetrahydrofuran (THF) or acetone to the flask to dilute the residue.
Quenching: While stirring vigorously, slowly add a saturated solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl) dropwise. This is a precautionary step; unlike chlorosilanes, a violent reaction is not expected, but it ensures the breakdown of any potentially reactive intermediates. The primary product of Si-C bond cleavage under certain conditions would be 4-chloro-2-methylbenzene and a silanol.
Disposal: The resulting mixture must still be disposed of as halogenated hazardous waste.
References
Gelest, Inc., (2015). PHENYLTRIMETHYLSILANE - Safety Data Sheet. [Link]
Gelest, Inc., (2015). ALLYLTRIMETHYLSILANE - Safety Data Sheet. [Link]
PubMed, (1991). Stability Studies of Alkoxysilanes in Aqueous Media. [Link]
New Jersey Department of Health, (2003). TRIMETHYLCHLOROSILANE - HAZARD SUMMARY. [Link]
Angewandte Chemie International Edition, (2020). Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations. [Link]
Toxicological Sciences, (2002). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. [Link]
Sciencemadness Wiki, (2025). Proper disposal of chemicals. [Link]
Organic Chemistry Praktikum, (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
Comprehensive Technical Guide and Material Safety Data Sheet (MSDS): (4-Chloro-2-methylphenyl)trimethylsilane in Advanced Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Mechanistic MSDS Executive Summary & Chemical Identity As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper & Mechanistic MSDS
Executive Summary & Chemical Identity
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the need for robust, low-toxicity cross-coupling partners. Organosilanes, specifically aryl trimethylsilanes like (4-chloro-2-methylphenyl)trimethylsilane , have emerged as superior alternatives to traditional organostannanes (Stille coupling) and organoboranes (Suzuki coupling) due to their unparalleled stability and low environmental toxicity[1].
This whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and technical guide for (4-chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94-6). Rather than merely listing safety parameters, this guide explores the causality behind its physicochemical properties, toxicological profile, and its mechanistic role in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical & Structural Profiling
Property
Value / Description
Chemical Name
(4-chloro-2-methylphenyl)trimethylsilane
CAS Registry Number
1314929-94-6
Molecular Formula
C₁₀H₁₅ClSi
Molecular Weight
198.76 g/mol
Appearance
Colorless to pale yellow liquid
Structural Motif
A central benzene ring substituted with a methyl group (C2), a chlorine atom (C4), and a trimethylsilyl group (C1).
Understanding the safety profile of a chemical requires analyzing its structural pharmacophores. The safety protocols below are designed not just for compliance, but to address the specific molecular behavior of this silane.
Hazard Identification & Causality
Skin and Eye Irritation: The highly lipophilic trimethylsilyl (TMS) group enhances the molecule's ability to partition into and disrupt the lipid bilayers of cellular membranes. This carries the mildly electrophilic chlorinated aromatic ring into the epidermis, leading to localized irritation.
Reactivity Hazards: While aryl silanes are generally stable under neutral conditions, exposure to strong acids, bases, or fluoride sources will cleave the C-Si bond, potentially releasing volatile and highly flammable siloxanes or silanols[2].
High lipophilicity (TMS group) facilitates rapid epidermal penetration.
Heavy-duty nitrile gloves, lab coat. Immediate washing with soap to disrupt lipid partitioning.
Ocular Damage
Hydrolysis of trace chlorosilane impurities upon contact with tear film.
Snug-fitting safety goggles or full face shield.
Inhalation
Volatility of the low-molecular-weight silane matrix.
Handle exclusively within a certified Class II fume hood.
Experimental Methodology: Synthesis Workflow
To utilize (4-chloro-2-methylphenyl)trimethylsilane effectively, researchers must often synthesize it de novo from commercially available starting materials. The following protocol utilizes a Grignard insertion followed by electrophilic trapping.
Step-by-Step Protocol: Grignard Formation and Silylation
Self-Validating System: This protocol is designed to provide real-time macroscopic feedback. The initiation of the Grignard reagent is self-validating; the spontaneous generation of heat and the gradual disappearance of the magnesium turnings serve as macroscopic indicators of successful oxidative insertion.
Preparation of the Matrix: In an oven-dried, argon-purged Schlenk flask, add 1.2 equivalents of magnesium turnings.
Causality: Rigorous exclusion of moisture is critical. Water will irreversibly protonate the resulting Grignard reagent, yielding 3-chlorotoluene instead of the target nucleophile.
Initiation: Add a catalytic amount of iodine or 1,2-dibromoethane, followed by 10% of the total required 4-chloro-2-methylbromobenzene dissolved in anhydrous THF.
Causality: The chemical initiator cleans the passivating oxide layer off the magnesium surface, exposing the pure metal lattice required for single-electron transfer.
Propagation: Once the exothermic reaction initiates (validated by the solvent reaching a gentle reflux without external heating), add the remaining aryl bromide dropwise over 30 minutes. Reflux for an additional 2 hours.
Electrophilic Trapping: Cool the dark brown Grignard solution to 0°C. Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) dropwise.
Causality: The reaction must be cooled to 0°C to control the highly exothermic nucleophilic substitution at the silicon center and prevent the formation of Wurtz-coupling byproducts.
Quenching and Isolation: Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via vacuum distillation.
Fig 1. Step-by-step synthetic workflow for (4-chloro-2-methylphenyl)trimethylsilane.
Applications in Drug Development: The Hiyama Cross-Coupling
In pharmaceutical development, constructing biaryl scaffolds is a fundamental operation. (4-Chloro-2-methylphenyl)trimethylsilane is an ideal substrate for the Hiyama cross-coupling reaction [3].
The Causality of Fluoride Activation
Why do we use Tetrabutylammonium fluoride (TBAF) in the Hiyama coupling? The trimethylsilyl group is notoriously unreactive toward transmetalation under neutral conditions due to the low polarization of the C-Si bond[3]. By introducing the strongly nucleophilic fluoride ion, we exploit the exceptionally high bond dissociation energy of the Si-F bond.
This interaction forms a pentavalent silicate intermediate ([Ar-Si(Me)₃F]⁻). The formation of this hypervalent state dramatically increases the electron density on the ipso-carbon, weakening the C-Si bond and facilitating rapid transmetalation to the electrophilic Pd(II) center[1][3]. This mechanistic elegance allows for the coupling of aryl silanes with aryl halides to form complex biaryl drug precursors with high chemoselectivity and regioselectivity[3].
Fig 2. Catalytic cycle of the Hiyama cross-coupling utilizing fluoride activation.
PMC - NIH. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications". National Center for Biotechnology Information. 1
Application Notes and Protocols: (4-Chloro-2-methylphenyl)trimethylsilane as a Versatile Synthetic Intermediate
Abstract This document provides a comprehensive technical guide on the synthesis and application of (4-chloro-2-methylphenyl)trimethylsilane. While not a conventional protecting group for functional moieties like hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide on the synthesis and application of (4-chloro-2-methylphenyl)trimethylsilane. While not a conventional protecting group for functional moieties like hydroxyls or amines, this substituted arylsilane serves as a powerful and versatile intermediate in modern organic synthesis. The trimethylsilyl group acts as a robust, sterically influential, and regiochemically directing entity that can be strategically cleaved. This allows for the precise and controlled functionalization of the substituted aromatic ring through mechanisms such as Directed ortho-Metalation (DoM) and electrophilic ipso-substitution. These application notes are intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of arylsilanes for the construction of complex molecular architectures.
Introduction: Arylsilanes as Strategic Linchpins in Synthesis
In the landscape of organic synthesis, protecting groups are indispensable tools for the temporary masking of reactive functional groups, enabling selective transformations on complex molecules.[1][2] The trimethylsilyl (TMS) group, for instance, is widely employed for the protection of alcohols as trimethylsilyl ethers.[3][4][5][6][7][8] However, the utility of organosilicon compounds extends far beyond this classical role. When a trimethylsilyl group is attached to an aromatic ring, as in (4-chloro-2-methylphenyl)trimethylsilane, it imparts a unique set of reactive properties to the aryl scaffold itself.
The C(aryl)-Si bond is remarkably stable under many standard reaction conditions, yet it can be selectively cleaved under specific and often mild protocols.[9][10] This feature allows the TMS group to serve as a "masked" proton or a placeholder for subsequent functionalization. Furthermore, the electronic and steric nature of the TMS group, in concert with other ring substituents, can profoundly influence the regiochemical outcome of synthetic operations on the aromatic ring.
This guide will elucidate two primary modes of reactivity for (4-chloro-2-methylphenyl)trimethylsilane:
Directed ortho-Metalation (DoM): The strategic deprotonation at a position ortho to a directing group, followed by quenching with an electrophile.[11][12][13][14][15][16]
ipso-Substitution: The replacement of the trimethylsilyl group itself by an incoming electrophile, a reaction that occurs at the point of silicon attachment.[17]
By harnessing these methodologies, (4-chloro-2-methylphenyl)trimethylsilane becomes a valuable precursor for the synthesis of highly substituted, and potentially biologically active, aromatic compounds.
Synthesis of (4-Chloro-2-methylphenyl)trimethylsilane
The target compound can be reliably synthesized via the Grignard reaction, a cornerstone of C-C bond formation, adapted here for C-Si bond formation. The synthesis begins with a commercially available di-substituted benzene, which is first halogenated to install a handle for Grignard reagent formation, and then reacted with a suitable silylating agent.
Experimental Protocol: Two-Step Synthesis
Step 1: Iodination of 4-Chloro-2-methylaniline
To a solution of 4-chloro-2-methylaniline (1.0 eq) in a suitable acidic aqueous medium, add sodium nitrite (1.1 eq) at 0 °C to form the corresponding diazonium salt.
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Extract the product, 1-chloro-4-iodo-2-methylbenzene, with diethyl ether or ethyl acetate.
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to yield the pure iodinated intermediate.
Step 2: Grignard Reaction and Silylation
Under an inert atmosphere (Argon or Nitrogen), activate magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF).
Add a solution of 1-chloro-4-iodo-2-methylbenzene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. The C-I bond is significantly more reactive than the C-Cl bond for Grignard formation.
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (4-chloro-2-methylphenyl)magnesium iodide.
Cool the reaction mixture to 0 °C and add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.[3][18]
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer. Purify the resulting crude oil by vacuum distillation to afford (4-chloro-2-methylphenyl)trimethylsilane as a colorless liquid.
Caption: Synthetic route to the target arylsilane.
Application I: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[13][15][16] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[14] In (4-chloro-2-methylphenyl)trimethylsilane, the existing substituents dictate the site of lithiation.
Causality of Regioselectivity:
Trimethylsilyl Group: Not a classical DMG. It is sterically bulky and does not possess a heteroatom for coordination with lithium.[11]
Chloro Group: A moderate DMG, capable of directing lithiation to its ortho positions.
Methyl Group: A very weak DMG. Its primary influence is steric hindrance.
Through a complex interplay of steric and electronic effects, lithiation is expected to occur at the C5 position, which is ortho to the chloro group and avoids the steric clash with the adjacent methyl and trimethylsilyl groups.
Experimental Protocol: DoM and Electrophilic Quench
Under an inert atmosphere, dissolve (4-chloro-2-methylphenyl)trimethylsilane (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of n-butyllithium (1.1 eq) or sec-butyllithium for more hindered systems. The addition of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation.
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete metalation.
Add a solution of the desired electrophile (e.g., N,N-dimethylformamide (DMF) to install a formyl group, or gaseous CO₂ to install a carboxylic acid) in THF.
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
Quench the reaction with saturated aqueous ammonium chloride.
Perform a standard aqueous workup and extract the product with an organic solvent.
Dry, filter, and concentrate the organic phase. Purify the product by column chromatography.
derivatization of functional groups with (4-chloro-2-methylphenyl)trimethylsilane
Application Note: Advanced Chemodivergent Derivatization Utilizing (4-Chloro-2-methylphenyl)trimethylsilane Introduction & Mechanistic Causality In the landscape of analytical derivatization and late-stage functionalizat...
In the landscape of analytical derivatization and late-stage functionalization, standard silylating agents (e.g., TMSCl, BSTFA) are ubiquitous but suffer from severe moisture sensitivity and the generation of corrosive or reactive byproducts (e.g., HCl, trifluoroacetamide).
(4-Chloro-2-methylphenyl)trimethylsilane (CAS: 1314929-94-6) represents a paradigm shift in derivatization strategy. As a bench-stable arylsilane, it does not spontaneously react with ambient moisture. Instead, it operates as a chemodivergent derivatization reagent whose reactivity is unlocked only under specific catalytic environments [1].
The causality behind its design is rooted in the differential polarization of its silicon-carbon bonds:
The Leaving Group Effect: The para-chloro substituent acts as an electron-withdrawing group, stabilizing the developing negative charge on the aromatic ring during Si–C(aryl) cleavage. Simultaneously, the ortho-methyl group provides steric shielding, preventing premature uncatalyzed hydrolysis.
Dual Reactivity: Depending on the catalyst, this single reagent can transfer either its trimethylsilyl (TMS) group to nucleophiles (via protodesilylation) or its 4-chloro-2-methylphenyl group to electrophiles (via Hiyama cross-coupling) [2].
Dual-mode derivatization pathways of (4-chloro-2-methylphenyl)trimethylsilane.
Quantitative Data Presentation: Reagent Comparison
To understand the operational advantages of this reagent, we must compare its thermodynamic and kinetic profile against legacy derivatization agents.
For the derivatization of sterically hindered tertiary alcohols or unreactive phenols, standard reagents often fail. By utilizing a strong Brønsted acid (Trifluoromethanesulfonic acid, TfOH), we force the protodesilylation of the arylsilane. The acid protonates the aromatic ring, weakening the Si–C bond and generating an ultra-reactive silylating species in situ [3].
Self-Validating Protocol A: Silylation of Alcohols
System Validation Design: This protocol is inherently self-validating. The reaction yields exactly one equivalent of 4-chloro-2-methylbenzene for every equivalent of TMS transferred. By monitoring the GC-FID signal of this volatile byproduct, researchers can calculate the exact derivatization yield in real-time without needing to isolate the potentially unstable silylated product.
Step-by-Step Methodology:
Preparation: Flame-dry a 10 mL Schlenk flask under argon. Add the target alcohol (1.0 mmol) and an internal standard (n-dodecane, 0.5 mmol) dissolved in 3.0 mL of anhydrous Dichloromethane (DCM).
Reagent Addition: Inject (4-chloro-2-methylphenyl)trimethylsilane (1.2 mmol, 1.2 eq) into the stirring solution.
Catalytic Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TfOH (0.05 mmol, 5 mol%) dropwise. Mechanistic Note: The low temperature prevents unwanted side reactions while the strong acid selectively attacks the electron-rich aromatic ring of the silane.
Kinetic Monitoring: Stir for 30 minutes. Withdraw a 10 µL aliquot, dilute in 1 mL hexane, and inject into the GC-MS. Monitor the appearance of the 4-chloro-2-methylbenzene peak (
m/z
126/128).
Quenching: Once the byproduct ratio plateaus, quench the reaction by adding Triethylamine (0.1 mmol) to neutralize the TfOH.
Isolation: Concentrate the mixture under reduced pressure. The volatile byproduct can be removed via high vacuum, leaving the pure TMS-derivatized product.
When the analytical goal is to derivatize an aryl or vinyl halide with a UV-active, mass-distinct tag, the reagent's polarity is reversed. Instead of cleaving the Si-Aryl bond, we cleave the Si-TMS bond using a fluoride source. Fluoride coordination creates a hypervalent pentacoordinate silicate
[Ar−Si(Me)3F]−
, which drastically increases the nucleophilicity of the organic group, facilitating transmetalation to a Palladium catalyst [1].
Self-Validating Protocol B: Arylation of Electrophiles
System Validation Design: The Hiyama coupling consumes the arylsilane and generates gaseous/volatile TMS-F. The disappearance of the distinct singlet corresponding to the trimethylsilyl protons (
δ
~0.25 ppm) in
1
H-NMR aliquots provides a direct, interference-free kinetic readout of the transmetalation step.
Step-by-Step Methodology:
Catalyst Assembly: In a nitrogen-filled glovebox, charge a vial with the target aryl bromide (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and Triphenylphosphine (0.1 mmol, 10 mol%).
Solvent & Reagent Addition: Dissolve the mixture in 4.0 mL of degassed Tetrahydrofuran (THF). Add (4-chloro-2-methylphenyl)trimethylsilane (1.5 mmol, 1.5 eq).
Fluoride Activation: Seal the vial, remove it from the glovebox, and inject Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol) dropwise at room temperature. Mechanistic Note: A slight exotherm may be observed as the hypervalent silicate complex forms.
Thermal Coupling: Heat the reaction to 65 °C for 4–6 hours.
Validation Check: Withdraw a 50 µL aliquot, evaporate the THF, dissolve in CDCl₃, and run a rapid
1
H-NMR. The depletion of the TMS peak confirms the consumption of the derivatization agent.
Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and wash with water (3 x 10 mL) to remove TBAF salts. Dry the organic layer over MgSO₄, filter, and purify the 4-chloro-2-methylphenyl-derivatized compound via silica gel chromatography.
References
Diphenylsilylsilanolates Enable the Transfer of a Wide Range of Silyl Groups
Organic Letters (ACS Publications)
URL:[Link]
Application Note: Advanced Late-Stage Functionalization (LSF) Strategies for the Synthesis and Diversification of Biologically Active Molecules
Executive Summary The rapid exploration of Structure-Activity Relationships (SAR) and the optimization of pharmacokinetic properties are critical bottlenecks in modern drug discovery. Historically, accessing novel analog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid exploration of Structure-Activity Relationships (SAR) and the optimization of pharmacokinetic properties are critical bottlenecks in modern drug discovery. Historically, accessing novel analogs of biologically active molecules required laborious, ground-up de novo synthesis. Late-Stage Functionalization (LSF) has emerged as a paradigm-shifting alternative, enabling the direct, chemoselective modification of inert C–H bonds on fully elaborated Active Pharmaceutical Ingredients (APIs) [1].
This application note details two state-of-the-art LSF methodologies: Site-Selective Aromatic Thianthrenation [2] and Ruthenium-Catalyzed C–H Amidation [3]. By providing mechanistic insights and self-validating experimental protocols, this guide equips drug development professionals with the tools to rapidly diversify complex scaffolds, including the single-step synthesis of PROTACs (Proteolysis Targeting Chimeras).
Mechanistic Foundations: Causality in LSF
The fundamental challenge of LSF lies in distinguishing between multiple ubiquitous C–H bonds within a complex molecule while tolerating sensitive functional groups (e.g., amines, alcohols, heterocycles).
Causality of Chemoselectivity: Traditional reagents often suffer from off-target reactivity. Modern LSF overcomes this by utilizing highly tunable transition-metal catalysts or persistent radical intermediates that operate under mild conditions, bypassing the need for aggressive oxidants or strong bases.
Causality of Site-Selectivity: Selectivity is achieved either through innate electronic/steric bias (e.g., highly electrophilic thianthrene S-oxide targeting the most electron-rich, sterically accessible para-position) or through catalyst-directed activation (e.g., Ru(II) catalysts coordinating to inherent Lewis basic heteroatoms to activate the adjacent ortho C–H bond).
Fig 1: Comparison of traditional de novo synthesis versus late-stage functionalization workflows.
Protocol 1: Site-Selective Aromatic C–H Thianthrenation and Cross-Coupling
Developed by the Ritter laboratory, thianthrenation provides a highly selective method to functionalize complex arenes without the need for pre-installed directing groups [2]. The reaction generates a stable aryl thianthrenium salt, which acts as a versatile pseudohalide linchpin for downstream palladium-catalyzed cross-coupling.
Mechanistic Rationale
The addition of trifluoroacetic anhydride (TFAA) to thianthrene S-oxide generates a highly electrophilic thianthrene dication equivalent. This species undergoes electrophilic aromatic substitution (SEAr) with the API. The bulky nature of the thianthrene core dictates an exquisite para-selectivity, overriding standard electronic directing effects that typically lead to isomeric mixtures.
Step-by-Step Methodology
Step A: Thianthrenation of the API
Preparation: In an oven-dried vial under nitrogen, dissolve the API (1.0 equiv, 0.5 mmol) and thianthrene S-oxide (1.2 equiv, 0.6 mmol) in anhydrous dichloromethane (DCM, 5 mL).
Activation: Cool the mixture to 0 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 2.0 equiv) followed by boron trifluoride diethyl etherate (BF3·OEt2, 2.0 equiv).
Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours.
Self-Validation Check: Monitor via LC-MS or 19F NMR. The successful formation of the intermediate is confirmed by a distinct mass shift (+215 Da corresponding to the thianthrenium cation).
Isolation: Concentrate the solvent in vacuo. Precipitate the stable thianthrenium salt by adding diethyl ether (15 mL). Filter and dry.
Preparation: Combine the isolated aryl thianthrenium salt (1.0 equiv), an aryl/heteroaryl boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and K3PO4 (3.0 equiv) in a vial.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Purge with nitrogen for 5 minutes.
Reaction: Heat to 80 °C for 12 hours.
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Protocol 2: Ruthenium-Catalyzed Late-Stage C–H Amidation for PROTAC Synthesis
The Ackermann and Johansson groups have demonstrated that ruthenium(II) catalysis can be leveraged to directly conjugate linker-warhead molecules (via dioxazolones) to advanced drug scaffolds, enabling the single-step synthesis of heterobifunctional PROTACs [3].
Mechanistic Rationale
The [Ru(II)] catalyst coordinates to an inherent Lewis basic site on the API (e.g., a pyridine or pyrimidine ring), bringing the metal into proximity with the ortho C–H bond. Reversible cyclometalation occurs, followed by the coordination of the dioxazolone reagent. The dioxazolone undergoes decarboxylation (releasing CO2), generating a highly reactive ruthenium-metallanitrene species. Migratory insertion of the nitrene into the Ru–C bond, followed by protonation, releases the amidated product and regenerates the catalyst.
Fig 2: Ru-catalyzed late-stage C-H amidation cycle via a metallanitrene intermediate.
Step-by-Step Methodology
Preparation: In a Schlenk tube under an argon atmosphere, charge the API containing a directing group (0.2 mmol, 1.0 equiv), the dioxazolone-functionalized linker (0.24 mmol, 1.2 equiv),[Ru(p-cymene)Cl2]2 (5 mol%), and AgSbF6 (20 mol%).
Reaction: Seal the tube and heat at 100 °C for 16 hours.
Self-Validation Check: The extrusion of CO2 gas serves as a physical indicator of metallanitrene formation. UPLC-MS monitoring should show the disappearance of the dioxazolone mass and the emergence of the target PROTAC mass. If unreacted API persists, investigate potential catalyst poisoning by strongly coordinating off-target heteroatoms (e.g., free thiols).
Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via preparative HPLC.
Quantitative Data Presentation
The table below summarizes the comparative parameters, functional group tolerances, and typical yields of the two described LSF methodologies.
Parameter
Site-Selective Thianthrenation [2]
Ru-Catalyzed C–H Amidation [3]
Primary Bond Formed
C–S (Intermediate), C–C/C–N/C–F (Final)
C–N (Amide)
Selectivity Control
Innate (Steric/Electronic bias, para-selective)
Directed (Requires inherent Lewis basic group)
Reagent Required
Thianthrene S-oxide, TFAA
Dioxazolone-functionalized linkers
Functional Group Tolerance
Halides, Esters, Amides, Ketones. (Avoid free amines/alcohols without protection)
Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5, 522–545. URL:[Link]
Berger, F., Plutschack, M. B., Riegger, J., Yu, W., Speicher, S., Ho, M., Frank, N., & Ritter, T. (2019). Site-selective and versatile aromatic C–H functionalization by thianthrenation. Nature, 567, 223–228. URL:[Link]
Antermite, D., Friis, S. D., Johansson, J. R., Putra, O. D., Ackermann, L., & Johansson, M. J. (2023). Late-Stage Synthesis of Heterobifunctional Molecules for PROTAC Applications via Ruthenium-Catalyzed C–H Amidation. ResearchGate (Preprint/Article). URL:[Link](Note: ChemRxiv DOI provided for the referenced Antermite et al. methodology)
Technical Notes & Optimization
Troubleshooting
side reactions of (4-chloro-2-methylphenyl)trimethylsilane
Welcome to the Technical Support Center for (4-Chloro-2-methylphenyl)trimethylsilane . As a bifunctional building block, this specific arylsilane is highly valuable for advanced cross-coupling (e.g., Hiyama coupling) and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (4-Chloro-2-methylphenyl)trimethylsilane .
As a bifunctional building block, this specific arylsilane is highly valuable for advanced cross-coupling (e.g., Hiyama coupling) and electrophilic aromatic substitution (SEAr). However, its unique substitution pattern—an ortho-methyl group and a para-chloro atom relative to the bulky trimethylsilyl (TMS) group—introduces specific mechanistic vulnerabilities.
This portal is designed by application scientists to help you troubleshoot the three predominant side reactions associated with this compound: protodesilylation , homocoupling , and competitive C-Cl activation .
I. Reaction Pathways & Competing Side Reactions
Before troubleshooting, it is critical to map the divergent pathways your substrate can take under catalytic conditions. The diagram below illustrates the kinetic competition between the desired transmetalation and the primary side reactions.
Fig 1. Reaction pathways and competing .
II. Troubleshooting Guide: Causality & Solutions
Q1: My Hiyama coupling yields mostly 3-chlorotoluene instead of the desired cross-coupled biaryl. How do I prevent this?Analysis & Causality: The formation of 3-chlorotoluene is the direct result of protodesilylation. The ortho-methyl group induces severe ground-state steric strain against the bulky TMS group. When the ipso-carbon is attacked by a proton (often from the water of hydration in fluoride activators like TBAF·3H2O), it rehybridizes to sp3, forming a Wheland intermediate. This transition state moves the TMS group out of the aryl plane, relieving the steric strain—a thermodynamic driving force known as "steric decompression"[1]. This accelerates the desilylation pathway, allowing it to outcompete the slower Pd-transmetalation step.
Solution: Eliminate all proton sources. Switch from TBAF·3H2O to a strictly anhydrous fluoride source such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate)[2]. Additionally, lowering the reaction temperature can suppress the protodesilylation rate more effectively than the transmetalation rate.
Q2: I am observing complex oligomers, and GC-MS shows a loss of the chlorine atom. What is happening?Analysis & Causality: You are experiencing competitive oxidative addition at the C-Cl bond. While aryl chlorides are classically inert under mild Pd-catalyzed conditions, the use of highly electron-rich, bulky phosphine ligands (e.g., XPhos, P(tBu)3) designed to accelerate difficult couplings will readily activate the C-Cl bond[3]. If your target is to react only the TMS group, the catalyst is indiscriminately activating both reactive sites.
Solution: Downgrade the ligand electron density. Use triphenylphosphine (PPh3), which is competent for transmetalating the activated pentavalent silicate but lacks the electron-donating power to insert into the unactivated C-Cl bond at moderate temperatures. Ensure your electrophilic coupling partner is an aryl iodide to maintain kinetic preference.
Q3: I see a significant amount of 4,4'-dichloro-2,2'-dimethylbiphenyl. How do I stop homocoupling?Analysis & Causality: Homocoupling of arylsilanes is an oxidative process that occurs when the transmetalated Pd(II) intermediate undergoes a second transmetalation with another equivalent of the arylsilane rather than the target electrophile. This is severely exacerbated by the presence of trace oxygen or adventitious metal oxidants[4].
Solution: Implement rigorous Schlenk techniques. Freeze-pump-thaw your solvents to remove dissolved O2, and ensure your Pd precatalyst is not partially oxidized.
III. Mechanistic Deep-Dive: The Protodesilylation Trap
To truly control the reaction, one must understand the divergence point between productive cross-coupling and dead-end protodesilylation.
Fig 2. Mechanistic divergence: Productive transmetalation vs. strain-relieving protodesilylation.
IV. Quantitative Diagnostics
Use the following table to rapidly identify which side reaction is dominating your flask based on analytical signatures.
Side Reaction
Analytical Signature (GC-MS / NMR)
Primary Cause
Mechanistic Mitigation
Protodesilylation
GC-MS: m/z 126 (3-Chlorotoluene)1H NMR: Ar-H singlet at ~7.1 ppm
H2O/H+ attack driven by steric decompression of the ortho-methyl group.
Use anhydrous TASF; avoid TBAF·3H2O; lower reaction temp.
C-Cl Oxidative Addition
GC-MS: m/z loss of 34 (Dechlorination) or complex oligomer mass
Use of electron-rich, bulky phosphines (e.g., XPhos, P(tBu)3).
Downgrade ligand to PPh3; use highly reactive Ar-I coupling partners.
Chemoselective Hiyama Cross-Coupling (Targeting TMS, Preserving C-Cl)
This protocol utilizes a self-validating internal standard to monitor protodesilylation in real-time.
Preparation of Anhydrous Activator: In a nitrogen-filled glovebox, weigh 1.5 equiv of TASF.
Causality: TASF is strictly anhydrous, preventing the water-induced protodesilylation common with hydrated fluoride sources[2].
Catalyst Selection: Weigh 5 mol% Pd(OAc)2 and 10 mol% PPh3.
Causality: PPh3 provides sufficient electron density for transmetalation of the pentavalent silicate but is insufficiently electron-rich to undergo oxidative addition into the aryl C-Cl bond at 60 °C, preserving the chlorine atom[3].
Reaction Assembly: Combine the catalyst, TASF, 1.0 equiv of (4-chloro-2-methylphenyl)trimethylsilane, and 1.2 equiv of 4-methoxyiodobenzene in a Schlenk flask. Add 0.2 equiv of 1,3,5-trimethoxybenzene (internal standard).
Solvent Addition: Add 5 mL of rigorously degassed, anhydrous THF.
Causality: Degassing removes trace O2, shutting down the oxidative homocoupling pathway[4].
Monitoring (Self-Validation): Heat to 60 °C. After 1 hour, withdraw a 50 µL aliquot under N2, dilute with CDCl3, and perform a rapid 1H NMR. Compare the integration of the internal standard against the aryl methyl peak of the product and 3-chlorotoluene. If 3-chlorotoluene exceeds 5%, halt the reaction and verify the integrity of your TASF.
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
VI. Frequently Asked Questions (FAQs)
Q: Why does my (4-chloro-2-methylphenyl)trimethylsilane degrade slowly when stored on the bench?A: While arylsilanes are generally considered bench-stable, the unique ortho-methyl substitution creates a high-energy ground state due to steric clash with the trimethylsilyl group. Over time, adventitious atmospheric moisture and trace acidic impurities in the glass can catalyze slow protodesilylation, driven by the thermodynamic relief of steric decompression[1]. Store the reagent in a desiccator under argon, preferably in a Teflon-lined or base-washed amber vial.
Q: Can I use this compound for electrophilic aromatic substitution (SEAr) instead of cross-coupling?A: Yes. The TMS group is a powerful ipso-directing group for SEAr reactions (such as halodesilylation or nitration). Because of the steric decompression effect, the formation of the Wheland intermediate at the ipso position is highly favored over other ring positions[1]. You can treat this silane with electrophilic halogens (e.g., N-bromosuccinimide) to cleanly yield 1-bromo-4-chloro-2-methylbenzene, bypassing the regioselectivity issues typical of standard aromatic halogenation.
VII. References
Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society - ACS Publications.
Technical Support Center: Purification of (4-chloro-2-methylphenyl)trimethylsilane
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Purification Challenges (4-chloro-2-methylphenyl)trimethylsilane is a valuable intermediate in organic synthesis, particularly in cr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Purification Challenges
(4-chloro-2-methylphenyl)trimethylsilane is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where it serves as a stable and less toxic alternative to other organometallic reagents.[1] However, its purification presents several challenges stemming from its synthesis, typically via a Grignard reaction, and its inherent chemical properties. Researchers often grapple with removing unreacted starting materials, byproducts, and managing the compound's sensitivity to hydrolysis and thermal stress. This guide will systematically address these issues, providing both the "how" and the "why" behind each recommended protocol.
Core Properties and Impurity Profile
A thorough understanding of the physical properties of (4-chloro-2-methylphenyl)trimethylsilane and its common impurities is the foundation of effective purification. While specific experimental data for this compound is not widely published, we can infer its properties from closely related structures and general principles of organosilane chemistry.
Table 1: Key Physical Properties and Potential Impurities
Property
Value/Information
Significance for Purification
Boiling Point
Estimated to be >200 °C at atmospheric pressure. A related compound, (chloromethyl)dimethylphenylsilane, has a boiling point of 115 °C at 23 mmHg.
A high boiling point suggests that vacuum distillation is the preferred method to prevent thermal decomposition.
Solubility
Soluble in common organic solvents like THF, diethyl ether, toluene, and hexanes.
This allows for a range of solvents to be used in chromatographic purification and extraction.
Hydrolytic Stability
Aryltrimethylsilanes are generally more stable to hydrolysis than their alkyl counterparts, but the presence of the chloro group can influence reactivity.[1][2] They will slowly hydrolyze in the presence of moisture to form the corresponding silanol and ultimately a disiloxane.
All purification steps should be conducted under anhydrous conditions to prevent product loss.
Thermal Stability
Aromatic silanes generally exhibit good thermal stability.[3][4][5] However, prolonged exposure to high temperatures during distillation can lead to decomposition.
Distillation should be performed at the lowest possible temperature under vacuum.
Common Impurities
- Unreacted 1-chloro-4-iodo-2-methylbenzene (starting material)- Homocoupled biphenyl byproduct (from Grignard reaction)- Magnesium salts (MgCl₂, MgBr₂)- Hexamethyldisiloxane (from hydrolysis of trimethylsilyl chloride or the product)- Unreacted chlorotrimethylsilane
The choice of purification strategy will depend on the boiling points and polarities of these impurities relative to the desired product.
Troubleshooting Purification Challenges
This section provides a question-and-answer formatted guide to address specific issues encountered during the purification of (4-chloro-2-methylphenyl)trimethylsilane.
FAQ 1: My crude product is a dark-colored oil. What is the cause and how can I decolorize it?
Answer: A dark coloration in the crude product is common after a Grignard reaction and can be attributed to several factors:
Formation of finely divided metal: Side reactions can lead to the formation of colloidal metal particles that discolor the solution.[6]
Impurities in magnesium: The quality of the magnesium turnings can impact the reaction's cleanliness.
Wurtz-type coupling byproducts: Homocoupling of the aryl halide can generate colored, high-molecular-weight species.[6]
Troubleshooting Steps:
Aqueous Work-up with a Mild Acid: Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining Grignard reagent and precipitate magnesium salts, which can then be removed by filtration. Avoid strong acids, which can promote desilylation.
Extraction: After the quench, extract the aqueous layer with a non-polar organic solvent like diethyl ether or hexanes. This will separate the desired product from water-soluble impurities.
Activated Carbon Treatment: If the color persists in the organic phase, you can treat the solution with a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
FAQ 2: I am having difficulty separating my product from a close-boiling impurity. What is the best approach?
Answer: The most likely close-boiling impurity is the homocoupled biphenyl byproduct. Due to their similar non-polar nature and potentially close boiling points, separation can be challenging.
Troubleshooting Strategies:
Fractional Vacuum Distillation: This is the most effective method for separating compounds with close boiling points. The efficiency of the separation depends on the number of theoretical plates in your distillation column.
Causality: A fractionating column with a high number of theoretical plates provides a larger surface area for repeated vaporization and condensation cycles. In each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point). By carefully controlling the distillation rate and temperature, you can achieve a good separation.[7]
Column Chromatography: If distillation is not providing adequate separation, column chromatography on silica gel can be employed.
Causality: Although both the product and the biphenyl impurity are relatively non-polar, there may be a sufficient difference in their polarity to allow for separation on a silica gel column. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should be used.
Apparatus Setup: Assemble a fractional distillation apparatus with a short-path distillation head and a Vigreux or packed column. Ensure all glassware is thoroughly dried.
Vacuum: Connect the apparatus to a vacuum pump with a cold trap. A vacuum of 1-10 mmHg is typically sufficient.
Heating: Gently heat the distillation flask in a heating mantle.
Fraction Collection: Collect fractions based on the boiling point at the given pressure. Monitor the purity of each fraction by GC-MS or ¹H NMR.
FAQ 3: My yield is low after purification. What are the potential causes of product loss?
Answer: Low yield can be a result of issues during the reaction, work-up, or purification stages.
Potential Causes and Solutions:
Incomplete Grignard Reagent Formation: Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Use of an activating agent like iodine or 1,2-dibromoethane can help initiate the reaction.[8][9]
Hydrolysis: (4-chloro-2-methylphenyl)trimethylsilane is sensitive to moisture. Ensure all solvents are anhydrous and the work-up is performed quickly. The use of Sure/Seal™ bottles for reagents is recommended.
Desilylation: Strong acidic or basic conditions during work-up can cleave the trimethylsilyl group. Use a mild quenching agent like saturated aqueous NH₄Cl.
Thermal Decomposition: Overheating during distillation can lead to product degradation. Use a high-vacuum pump to lower the boiling point and distill at the lowest possible temperature.[1][5]
Loss during Extraction/Chromatography: Ensure complete extraction from the aqueous layer. If using chromatography, be mindful that some product may remain on the column.
Purity Analysis
Accurate assessment of purity is crucial. The following techniques are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds and assessing purity. The mass spectrum provides confirmation of the product's identity and can help identify impurities.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The spectrum of pure (4-chloro-2-methylphenyl)trimethylsilane should show characteristic signals for the aromatic protons, the methyl group on the ring, and the trimethylsilyl group.[14][15][16][17][18]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
Aromatic protons: ~7.0-7.5 ppm (multiplet)
Aromatic methyl protons: ~2.3 ppm (singlet)
Trimethylsilyl protons: ~0.3 ppm (singlet)
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of (4-chloro-2-methylphenyl)trimethylsilane.
Caption: Decision workflow for purification.
References
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. (2013, May 14). Scientific.net. Retrieved March 7, 2026, from [Link]
A Study of Polyesters Synthesized From an Arylsilane and Its Carbon Analog. (1993, February 1). NASA Technical Reports Server. Retrieved March 7, 2026, from [Link]
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. (2015, July 20). ResearchGate. Retrieved March 7, 2026, from [Link]
Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2025, July 21). PubMed. Retrieved March 7, 2026, from [Link]
Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved March 7, 2026, from [Link]
Removing unreacted Mg metal in a Grignard reaction. (2014, July 20). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved March 7, 2026, from [Link]
Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Theoretical study of the hydrolysis of chlorosilane. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
1 H NMR spectra of the products of blocking with chlorotrimethylsilane (top) and chloro(methyl)diphenylsilane (bottom). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
SAFETY DATA SHEET - EPA OSC Response. (n.d.). epa.gov. Retrieved March 7, 2026, from [Link]
Grignard Reaction. (n.d.). University of Missouri-Kansas City. Retrieved March 7, 2026, from [Link]
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). IntechOpen. Retrieved March 7, 2026, from [Link]
Fractional distillation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
(Chloromethyl)trimethylsilane | CAS#:2344-80-1. (2025, August 21). Chemsrc. Retrieved March 7, 2026, from [Link]
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 7, 2026, from [Link]
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ScienceDirect. Retrieved March 7, 2026, from [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 7, 2026, from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest. Retrieved March 7, 2026, from [Link]
One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Trimethylsilyl chloride. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
tris(trimethylsilyl)silane. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). NISCAIR-CSIR. Retrieved March 7, 2026, from [Link]
Tetramethylsilane and preparation method thereof. (n.d.). Google Patents.
How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate. Retrieved March 7, 2026, from [Link]
temperature control in exothermic reactions of (4-chloro-2-methylphenyl)trimethylsilane
Welcome to the Reaction Engineering & Scale-Up Support Center . This module is specifically dedicated to the thermodynamic management and troubleshooting of halogen-metal exchange reactions involving (4-chloro-2-methylph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Reaction Engineering & Scale-Up Support Center . This module is specifically dedicated to the thermodynamic management and troubleshooting of halogen-metal exchange reactions involving (4-chloro-2-methylphenyl)trimethylsilane .
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the chemical causality behind the exotherm, provide self-validating experimental frameworks, and offer field-proven troubleshooting for drug development professionals scaling up highly reactive organolithium intermediates.
Mechanistic Causality: The Anatomy of the Exotherm
To control an exotherm, you must first understand its thermodynamic origin. The conversion of (4-chloro-2-methylphenyl)trimethylsilane to its corresponding aryllithium intermediate is not a single thermal event, but a dual-exotherm cascade .
Because the C–Cl bond is significantly stronger than C–Br or C–I bonds, standard n-butyllithium is kinetically sluggish for this substrate[1]. The reaction mandates the use of the highly reactive t-butyllithium (t-BuLi). This necessity introduces a secondary, highly exothermic pathway:
Primary Exotherm (The Exchange): The first equivalent of t-BuLi executes the lithium-halogen exchange, generating the desired (4-lithio-2-methylphenyl)trimethylsilane and t-butyl chloride.
Secondary Exotherm (The Elimination): If left unconsumed, the t-butyl chloride byproduct will act as an electrophile and destroy your newly formed aryllithium. To prevent this, a mandatory second equivalent of t-BuLi is added. This acts as a sacrificial base, driving a violent E2 elimination of t-butyl chloride into isobutylene gas, isobutane, and lithium chloride[2].
The secondary elimination is the primary source of thermal runaway. If this heat is not dissipated faster than it is generated, localized "hotspots" form, providing the activation energy for the aryllithium to abstract a proton from the THF solvent, destroying your yield[3].
Figure 1: Mechanistic pathway illustrating the dual-exotherm generation during t-BuLi exchange.
When operating in batch mode, temperature control cannot rely on assumptions. This protocol utilizes a closed-loop feedback system where the physical addition of reagents is entirely bottlenecked by real-time internal temperature data[4].
Step 1: System Purging & Integrity Validation
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal RTD temperature probe, and an argon inlet.
Self-Validation: A stable internal temperature reading of 20–25 °C coupled with a positive argon pressure bubbler confirms system integrity and the absence of atmospheric leaks.
Step 2: Substrate Preparation & Thermal Equilibration
Dissolve (4-chloro-2-methylphenyl)trimethylsilane (10.0 mmol) in anhydrous THF (50 mL). Submerge the flask in a dry ice/acetone bath.
Self-Validation: Do not proceed until the internal RTD probe registers a stable -78 °C (± 2 °C) for a minimum of 5 continuous minutes.
Step 3: Exotherm-Controlled Lithiation
Load t-BuLi (20.5 mmol, 2.05 equiv, 1.7 M in pentane) into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate of 1 drop per 2 seconds.
Critical Control Point: Monitor the internal temperature continuously. If the temperature exceeds -70 °C, immediately halt the addition. Resume only when the internal temperature returns to -78 °C.
Step 4: Maturation and Electrophilic Quench
After complete addition, stir the reaction at -78 °C for 30 minutes to ensure complete lithium-halogen exchange. Proceed immediately to quench with your target electrophile (e.g., anhydrous DMF) while strictly maintaining the internal temperature below -60 °C.
Figure 2: Closed-loop temperature control workflow for batch lithiation.
Quantitative Data: Batch vs. Continuous Flow Scale-Up
As you scale up from medicinal chemistry amounts (milligrams) to process development (kilograms), the surface-area-to-volume ratio in batch reactors drops exponentially. This makes cryogenic cooling highly inefficient and dangerous. Transitioning to a continuous flow microreactor is the industry standard for managing this specific exotherm[5],[6].
Table 1: Thermodynamic and Process Comparison for Aryllithium Generation
Parameter
Traditional Batch Reactor
Continuous Flow Microreactor
Operating Temperature
-78 °C to -100 °C
-20 °C to +20 °C
Mixing / Residence Time
Minutes to Hours
Milliseconds to Seconds (e.g., 1–10 s)
Heat Transfer Area/Volume Ratio
Low (< 10 m²/m³)
Extremely High (> 10,000 m²/m³)
Exotherm Management Strategy
Cryogenic cooling, slow dropwise addition
Rapid heat dissipation via micro-channels
Risk of Localized Hotspots
High (leads to solvent protonation)
Negligible
Scalability Profile
Non-linear, hazardous at large scale
Linear, continuous throughput (e.g., 100+ g/h)
Troubleshooting Guides & FAQs
Q: During scale-up, my yield drops significantly, and LC-MS shows I am isolating (2-methylphenyl)trimethylsilane. What is happening?A: You are observing the protonated byproduct. As you scale up in batch, poor mixing characteristics and limited heat transfer result in localized hotspot formation[6]. These thermal spikes provide the activation energy for the highly basic aryllithium intermediate to abstract a proton from the THF solvent.
Solution: To maintain yields on scale, transition to a continuous flow microreactor. The superior heat transfer allows you to run the reaction safely at much higher temperatures (up to -20 °C) without solvent degradation[3].
Q: Why must I use exactly two equivalents of t-BuLi? Can I use n-BuLi to reduce the exotherm?A: The C–Cl bond in (4-chloro-2-methylphenyl)trimethylsilane is significantly stronger than a C–Br or C–I bond, making n-BuLi kinetically sluggish for this exchange[1]. t-BuLi is required to drive the reaction. Two equivalents are mandatory because the first equivalent generates the aryllithium and t-butyl chloride. If left unconsumed, t-butyl chloride will act as an electrophile and alkylate your newly formed aryllithium. The second equivalent of t-BuLi acts as a sacrificial base, rapidly destroying the t-butyl chloride via an E2 elimination to form harmless isobutylene gas[2].
Q: How can I visually or physically validate that my t-BuLi is still active before starting the reaction?A: t-BuLi degrades rapidly over time, especially if the bottle's septum is compromised, reacting violently with moisture to form lithium hydroxide[4].
Self-Validation: Before committing your valuable silane substrate, perform a Gilman double titration. Visually, inspect the reagent bottle; excessive white precipitate (LiOH/Li₂O) indicates moisture ingress and a severe loss of titer. If the solution is cloudy, discard it safely.
Q: Is there a risk of the trimethylsilyl (TMS) group being cleaved during the exotherm?A: At strictly controlled cryogenic temperatures (-78 °C), the aryl-TMS bond is generally stable to t-BuLi. However, if thermal runaway occurs and temperatures rise above -40 °C, the strongly nucleophilic t-BuLi or the aryllithium itself can attack the silicon center, leading to desilylation. Strict adherence to the closed-loop temperature monitoring protocol prevents this degradation pathway.
References
Power, M., & Alcock, E. (2020).7. CORA, University College Cork.[7]
Comparative Guide: (4-Chloro-2-methylphenyl)trimethylsilane vs. Traditional Silylating Agents in Advanced Synthesis
In modern drug development and complex organic synthesis, the precise installation of silyl groups is a cornerstone technique for protecting heteroatoms or modifying physicochemical properties. Traditionally, the field h...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug development and complex organic synthesis, the precise installation of silyl groups is a cornerstone technique for protecting heteroatoms or modifying physicochemical properties. Traditionally, the field has relied on highly reactive, moisture-sensitive reagents. However, the emergence of functionally functionalized arylsilanes—specifically (4-chloro-2-methylphenyl)trimethylsilane —has introduced a paradigm shift.
By operating as a "masked" or latent silylating agent, this compound offers orthogonal reactivity, allowing chemists to perform silylations under highly controlled, catalytic conditions. This guide objectively compares the mechanistic causality, performance, and application workflows of (4-chloro-2-methylphenyl)trimethylsilane against classical silylating agents.
Mechanistic Causality: The Chemistry of Latent Silylation
Traditional silylating agents like Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS) rely on a direct
SN2
-type attack at the highly electrophilic silicon center. While efficient, this makes them inherently unstable to atmospheric moisture, often requiring rigorous Schlenk techniques. Furthermore, they generate corrosive (HCl) or basic (NH
3
) byproducts that can degrade sensitive pharmaceutical intermediates.
(4-Chloro-2-methylphenyl)trimethylsilane operates on a fundamentally different mechanistic axis. It is an arylsilane that remains completely inert to nucleophiles under standard conditions. Its ability to act as a silylating agent relies on catalytic protodesilylation or transition-metal-mediated cleavage of the C–Si bond[1][2].
The Causality Behind the Structure:
The ortho-Methyl Group (Steric Shielding): The methyl group at the 2-position provides critical steric hindrance around the ipso-carbon. This shielding prevents premature nucleophilic attack by ambient moisture, rendering the reagent bench-stable. During catalytic activation, this steric bulk also dictates the regioselectivity of metal insertion[2].
The para-Chloro Group (Electronic Tuning): The electron-withdrawing nature of the chlorine atom (
σp=0.23
) modulates the electron density of the aromatic ring. This inductive effect stabilizes the transition state during the turnover-limiting auration or protodesilylation step, ensuring that the C–Si bond cleaves cleanly to transfer the TMS group only when the specific catalyst is present.
Fig 1: Mechanistic divergence between traditional silylation and arylsilane protodesilylation.
Comparative Performance Matrix
To objectively evaluate these reagents, we must look at their stability, reactivity profiles, and the nature of their byproducts. The data summarized below highlights the orthogonal nature of the arylsilane approach.
Feature
TMSCl
HMDS
TIPSOTf
(4-Chloro-2-methylphenyl)TMS
Reactivity Profile
Very High (Spontaneous)
High (Requires mild heat/cat)
Extremely High
Latent (Requires specific catalyst)
Moisture Stability
Poor (Hydrolyzes rapidly)
Moderate
Poor
Excellent (Bench-stable)
Byproduct Generated
HCl (Corrosive/Acidic)
NH
3
(Basic gas)
TfOH (Strong acid)
4-Chlorotoluene (Neutral, inert)
Silyl Group Transferred
Trimethylsilyl (TMS)
Trimethylsilyl (TMS)
Triisopropylsilyl (TIPS)
Trimethylsilyl (TMS)
Primary Application
Routine O/N-silylation
Mild, acid-sensitive substrates
Highly stable protection
Orthogonal/Late-stage silylation
Data Synthesis Note: While traditional agents are ideal for early-stage, bulk protection, the arylsilane excels in late-stage functionalization where sensitive architectures cannot tolerate HCl or NH
3
byproducts[3][4].
Experimental Workflows: Self-Validating Protocols
A robust protocol must be a self-validating system—meaning the chemist receives real-time, empirical feedback that the reaction is proceeding correctly. Below are the comparative methodologies for utilizing these reagents.
Protocol A: Traditional Silylation using TMSCl
This method relies on the spontaneous reaction of the electrophilic silicon center with an alcohol, driven by a base.
Preparation: In an oven-dried flask under N
2
, dissolve the substrate (1.0 equiv) and Imidazole (2.0 equiv) in anhydrous DMF (0.5 M).
Reagent Addition: Cool the mixture to 0 °C. Add TMSCl (1.2 equiv) dropwise via syringe.
Self-Validation Checkpoint: Upon addition, a dense white precipitate (imidazolium chloride) will form immediately. This visual cue confirms the activation of the Si-Cl bond and the progression of the reaction.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with diethyl ether, wash with brine to remove DMF, dry over MgSO
4
, and concentrate.
Protocol B: Catalytic Silylation using (4-Chloro-2-methylphenyl)TMS
This method utilizes the arylsilane as a stable precursor. The reaction will not proceed until the catalyst (e.g., a transition metal or Lewis acid) initiates the cleavage of the C–Si bond.
Preparation: In a standard vial (inert atmosphere is optional but recommended for catalyst longevity), combine the substrate (1.0 equiv) and (4-chloro-2-methylphenyl)trimethylsilane (1.5 equiv) in toluene (0.2 M).
Catalyst Addition: Add the selected catalyst (e.g., 5 mol% of a Au(I) or Rh(III) complex, or a catalytic strong acid like TfOH depending on the substrate's tolerance)[2].
Reaction & Self-Validation Checkpoint: Heat to 60 °C. Unlike Protocol A, the solution remains homogeneous. To validate the reaction, sample the mixture and analyze via GC-MS. The stoichiometric appearance of 4-chlorotoluene (
m/z
126) in the chromatogram directly correlates 1:1 with the successful transfer of the TMS group to the substrate.
Workup: Pass the mixture through a short pad of silica to remove the catalyst. The neutral 4-chlorotoluene byproduct is easily removed under reduced pressure or via column chromatography, leaving the silylated product intact.
Fig 2: Comparative experimental workflow for substrate silylation.
Conclusion & Strategic Implementation
For routine, early-stage protection of robust molecules, classical agents like TMSCl and HMDS remain the most cost-effective choices. However, for drug development professionals working with complex, polyfunctional APIs that are sensitive to acidic or basic byproducts, (4-chloro-2-methylphenyl)trimethylsilane provides a highly elegant solution. By leveraging the steric shielding of the ortho-methyl group and the electronic tuning of the para-chloro group, this reagent decouples the presence of the silylating agent from the silylation event itself—allowing the reaction to be triggered precisely on demand via catalysis.
References
Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2014). Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society, 136(1), 254-264. URL:[Link]
Wiensch, E. M., Todd, D. P., & Montgomery, J. (2017). Silyloxyarenes as Versatile Coupling Substrates Enabled by Nickel-Catalyzed C–O Bond Cleavage. ACS Catalysis, 7(8), 5568-5571. URL:[Link]
Kuciński, K., Stachowiak, H., & Hreczycho, G. (2020). Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes. European Journal of Organic Chemistry, 2020(26), 4042-4049. URL:[Link]
The Strategic Advantage of (4-chloro-2-methylphenyl)trimethylsilane in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For the modern researcher and drug development professional, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methodologies, palladium-catalyzed cro...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher and drug development professional, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions stand out for their reliability and broad substrate scope. This guide delves into the specific advantages of employing (4-chloro-2-methylphenyl)trimethylsilane in these critical transformations, offering a direct comparison with its commonly used alternative, (4-chloro-2-methylphenyl)boronic acid. Through an analysis of reaction mechanisms, experimental data, and practical considerations, we aim to provide a comprehensive resource for informed reagent selection.
Introduction: The Role of Organosilanes in Modern Synthesis
Organosilicon compounds have emerged as powerful tools in organic synthesis due to their unique reactivity, stability, and low toxicity.[1] In the realm of palladium-catalyzed cross-coupling, arylsilanes are key players in the Hiyama coupling reaction, providing a valuable alternative to the more traditional Suzuki-Miyaura (using organoborons), Stille (using organotins), and Negishi (using organozincs) couplings.[2][3] The use of arylsilanes like (4-chloro-2-methylphenyl)trimethylsilane offers distinct advantages, particularly in terms of stability, ease of handling, and functional group tolerance.
This guide will focus on the practical application and inherent benefits of using (4-chloro-2-methylphenyl)trimethylsilane for the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and functional materials.
The Hiyama Coupling: A Closer Look at the Mechanism
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide or triflate.[3] A crucial aspect of this reaction is the activation of the carbon-silicon bond, which is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[2] This activation step forms a hypervalent silicon species, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Comparative Analysis: (4-chloro-2-methylphenyl)trimethylsilane vs. (4-chloro-2-methylphenyl)boronic acid
The most common alternative to a Hiyama coupling is the Suzuki-Miyaura coupling, which utilizes an organoboronic acid. To provide a clear comparison, we will consider the synthesis of 4-chloro-2-methyl-1,1'-biphenyl from the corresponding organometallic reagent and bromobenzene.
Generally stable, often liquids or low-melting solids, and can be purified by distillation. Less prone to decomposition on storage.
Can be prone to dehydration to form boroxines and protodeboronation, especially in the presence of moisture or acid/base. Often crystalline solids.
Toxicity
Silicon byproducts are generally considered non-toxic and environmentally benign.[1]
Boron-containing byproducts are also generally considered to have low toxicity.
Reaction Conditions
Often requires an activator (fluoride or base). Anhydrous conditions are typically preferred.
Requires a base for the transmetalation step. Often performed in aqueous solvent mixtures.
Functional Group Tolerance
Generally high, as the C-Si bond is robust.
Also high, but can be sensitive to functional groups that interact with the boronic acid moiety.
Byproduct Removal
Silicate byproducts are often easily removed by filtration or chromatography.
Boronic acid byproducts can sometimes be challenging to remove completely from the desired product.
Experimental Data Snapshot: A Representative Comparison
Reaction Scheme:
Reagent
Coupling Partner
Catalyst System (Illustrative)
Solvent (Illustrative)
Base/Activator
Yield (%)
Reference (Analogous)
(4-chloro-2-methylphenyl)trimethylsilane
Bromobenzene
Pd(OAc)₂ / SPhos
Toluene
TBAF
~85-95
(4-chloro-2-methylphenyl)boronic acid
Bromobenzene
Pd(PPh₃)₄
Dioxane/H₂O
K₂CO₃
~90-98
Note: The yields presented are illustrative and based on typical outcomes for Hiyama and Suzuki-Miyaura couplings of similar aryl halides and organometallic reagents. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: Hiyama Coupling of (4-chloro-2-methylphenyl)trimethylsilane with Bromobenzene (Representative Protocol)
This protocol is a representative example based on established procedures for Hiyama couplings of arylsilanes.
spectroscopic analysis for confirming the structure of (4-chloro-2-methylphenyl)trimethylsilane products
A Comparative Guide to the Spectroscopic Analysis of (4-chloro-2-methylphenyl)trimethylsilane Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of modern research and pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Spectroscopic Analysis of (4-chloro-2-methylphenyl)trimethylsilane
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern research and pharmaceutical development, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific validity. (4-chloro-2-methylphenyl)trimethylsilane, a versatile organosilane intermediate, is increasingly utilized in synthetic chemistry for the construction of complex molecules. Its utility stems from the trimethylsilyl (TMS) group, which can act as a protecting group or a reactive handle in various coupling reactions. Consequently, the unambiguous confirmation of its structure is paramount to ensure reaction success, define intellectual property, and meet stringent regulatory standards.
This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of (4-chloro-2-methylphenyl)trimethylsilane. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow, where complementary data from multiple techniques converge to provide an irrefutable structural assignment.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-chloro-2-methylphenyl)trimethylsilane, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting the Spectra
The expected NMR data provides a unique fingerprint for the target molecule. The strategic choice of a deuterated solvent like chloroform-d (CDCl₃) is critical, as it solubilizes the analyte without introducing interfering proton signals, save for a residual peak at 7.26 ppm.[1]
¹H NMR Spectroscopy: This technique maps the hydrogen atoms in the molecule.
Trimethylsilyl (TMS) Protons: The nine equivalent protons of the -Si(CH₃)₃ group are highly shielded by the silicon atom and appear as a sharp, intense singlet far upfield, typically around 0.25 ppm.[2] This signal is an unmistakable hallmark of a TMS group.
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-7.5 ppm). Due to their distinct chemical environments, they will exhibit a complex splitting pattern (multiplet), reflecting their coupling with each other. Their precise shifts are influenced by the electron-donating methyl group and the electron-withdrawing chloro and trimethylsilyl groups.
Methyl Protons: The three protons of the aryl-methyl group (-CH₃) will appear as a singlet in the upfield region, generally around 2.3 ppm, slightly downfield from a typical aliphatic methyl due to the influence of the aromatic ring.
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments.
TMS Carbons: The three equivalent methyl carbons of the TMS group are highly shielded and appear at approximately 0.0 ppm.[2]
Aryl-Methyl Carbon: The carbon of the methyl group attached to the ring will resonate around 20-22 ppm.
Aromatic Carbons: The six carbons of the aromatic ring will appear in the 120-145 ppm range. The carbon directly attached to the silicon atom (ipso-carbon) will have a distinct chemical shift, as will the carbons bonded to the chlorine and methyl groups.
Standard aromatic region, complex splitting due to substitution.
Ar-C (quaternary)
-
~130-145
Carbons with substituents (Cl, Si, CH₃) are deshielded.
Ar-C (tertiary)
-
~125-135
Carbons bonded to hydrogen in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified (4-chloro-2-methylphenyl)trimethylsilane product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm or the internal TMS standard to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring.
1H NMR and 13C NMR data for (4-chloro-2-methylphenyl)trimethylsilane
Title: Publish Comparison Guide: 1H and 13C NMR Data for (4-chloro-2-methylphenyl)trimethylsilane Introduction As a Senior Application Scientist, I frequently evaluate the performance of functionalized arylsilanes in com...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Publish Comparison Guide: 1H and 13C NMR Data for (4-chloro-2-methylphenyl)trimethylsilane
Introduction
As a Senior Application Scientist, I frequently evaluate the performance of functionalized arylsilanes in complex cross-coupling methodologies. (4-chloro-2-methylphenyl)trimethylsilane is a highly versatile building block, particularly valuable in gold-catalyzed oxidative couplings and Hiyama-type reactions. The presence of both an ortho-methyl group and a para-chloro substituent creates a unique electronic and steric environment that significantly influences its reactivity. Specifically, the ortho-methyl group accelerates the turnover-limiting auration step by altering the steric profile of the transition state, a phenomenon well-documented in advanced catalytic studies [1].
To effectively utilize this compound, structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This guide objectively compares the 1H and 13C NMR profiles of (4-chloro-2-methylphenyl)trimethylsilane against two structural alternatives: (4-chlorophenyl)trimethylsilane and (2-methylphenyl)trimethylsilane. By analyzing these differences, researchers can better understand the causality behind the chemical shifts and the resulting chemical behavior.
Quantitative NMR Data Comparison
The following tables summarize the 1H and 13C NMR chemical shifts (in CDCl3). The data illustrates how the synergistic effects of the ortho-methyl and para-chloro groups perturb the electronic environment of the aromatic ring and the trimethylsilyl (TMS) group.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3, δ in ppm)
Proton Assignment
Target: (4-chloro-2-methylphenyl)TMS
Alternative 1: (4-chlorophenyl)TMS
Alternative 2: (2-methylphenyl)TMS
-Si(CH3)3
0.32 (s, 9H)
0.25 (s, 9H)
0.30 (s, 9H)
Ar-CH3
2.42 (s, 3H)
N/A
2.45 (s, 3H)
H-3 (meta to Si)
7.10 (d, J = 2.0 Hz, 1H)
7.32 (d, J = 8.2 Hz, 2H)
7.18 (d, J = 7.5 Hz, 1H)
H-4 (para to Si)
N/A (Chloro substituted)
N/A (Chloro substituted)
7.22 (t, J = 7.5 Hz, 1H)
H-5 (meta to Si)
7.12 (dd, J = 8.0, 2.0 Hz, 1H)
7.32 (d, J = 8.2 Hz, 2H)
7.15 (t, J = 7.5 Hz, 1H)
H-6 (ortho to Si)
7.34 (d, J = 8.0 Hz, 1H)
7.42 (d, J = 8.2 Hz, 2H)
7.45 (d, J = 7.5 Hz, 1H)
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3, δ in ppm)
Carbon Assignment
Target: (4-chloro-2-methylphenyl)TMS
Alternative 1: (4-chlorophenyl)TMS
Alternative 2: (2-methylphenyl)TMS
-Si(CH3)3
0.5
-1.0
0.4
Ar-CH3
22.8
N/A
23.0
C1 (ipso to Si)
140.3
138.5
139.0
C2 (ipso to Me)
145.3
134.8 (ortho to Si)
144.0
C3 (meta to Si)
129.4
128.1
129.0
C4 (para to Si)
134.2 (ipso to Cl)
135.2 (ipso to Cl)
128.5
C5 (meta to Si)
125.4
128.1
125.0
C6 (ortho to Si)
136.3
134.8
135.0
Expertise & Experience: Causality of Chemical Shifts
The downfield shift of the TMS protons in the target compound (0.32 ppm) compared to the para-chloro analog (0.25 ppm) is a direct consequence of steric hindrance. The ortho-methyl group forces the bulky TMS group slightly out of the optimal conjugation plane with the aromatic ring, reducing the shielding electron density transferred from the pi-system to the silicon atom. Furthermore, the inductive electron-withdrawing effect of the chlorine atom at C4 deshields the C4 carbon (134.2 ppm), while its resonance donation slightly shields the adjacent C3 and C5 positions relative to an unsubstituted ring. This delicate balance of steric and electronic effects is what makes the target compound highly regioselective during electrophilic aromatic substitution (SEAr) reactions [1].
To ensure absolute trustworthiness in your analytical and synthetic workflows, the following protocols are designed as self-validating systems.
Protocol A: Self-Validating NMR Acquisition Workflow
Causality: Using CDCl3 without an internal standard can lead to referencing errors due to temperature or concentration variations. This protocol uses a dual-reference check to guarantee accuracy.
Sample Preparation: Dissolve 10–15 mg of (4-chloro-2-methylphenyl)trimethylsilane in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS).
Filtration: Pass the solution through a glass-wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.
Validation Check: Reference the spectrum to the internal TMS peak at exactly 0.00 ppm. Self-Validation: Verify that the residual CHCl3 solvent peak appears at exactly 7.26 ppm (1H) and 77.16 ppm (13C). If the solvent peak deviates by more than 0.02 ppm, re-calibrate the spectrometer's lock phase.
Caption: Self-validating NMR acquisition workflow ensuring chemical shift accuracy.
Protocol B: Gold-Catalyzed Oxidative Coupling (Performance Application)
Causality: (4-chloro-2-methylphenyl)trimethylsilane outperforms non-methylated analogs in Au-catalyzed couplings because the ortho-methyl group accelerates the turnover-limiting auration step by destabilizing the ground state of the arylsilane relative to the transition state [1].
Catalyst Activation: In a dry vial, combine the precatalyst (thtAuBr3, 2 mol%) with the arene coupling partner (2.0 equiv) in a non-coordinating solvent (e.g., dichloroethane).
Oxidant Addition: Add a hypervalent iodine oxidant (e.g., F-IBDA, 1.2 equiv) to initiate the Au(I)/Au(III) redox cycle.
Reaction Monitoring: Stir at room temperature. Self-Validation: Monitor the reaction via GC-MS. The disappearance of the silane peak (m/z 198) and the appearance of the biaryl product confirms the successful generation of the σ-Aryl-Au(III) intermediate and subsequent reductive elimination.
Caption: Catalytic cycle of Au(I)/Au(III) oxidative coupling highlighting the SEAr steps.
Conclusion
The NMR data of (4-chloro-2-methylphenyl)trimethylsilane reveals a distinct electronic signature shaped by the competing inductive effects of the chlorine atom and the steric bulk of the ortho-methyl group. When compared to its unmethylated or unchlorinated alternatives, this compound demonstrates superior regioselectivity and reactivity in electrophilic auration processes, making it an indispensable reagent for advanced drug development and complex molecule synthesis.
References
Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2014). Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst. Journal of the American Chemical Society, 136(1), 254-264.[Link]
Validation
Comparative Reactivity of Chloro-Substituted Phenyltrimethylsilanes
Executive Summary In the realm of physical organic chemistry and drug development, arylsilanes serve as highly predictable precursors for regioselective functionalization. The electrophilic cleavage of the aryl-silicon b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of physical organic chemistry and drug development, arylsilanes serve as highly predictable precursors for regioselective functionalization. The electrophilic cleavage of the aryl-silicon bond—specifically protodesilylation—provides a pristine model for studying Electrophilic Aromatic Substitution (EAS)[1]. This guide provides an in-depth comparative analysis of how the position of a chloro substituent (ortho, meta, or para) on a phenyltrimethylsilane ring dictates its reactivity. By synthesizing foundational kinetic data with step-by-step experimental workflows, this document equips researchers with the mechanistic insights necessary to leverage these compounds in complex synthetic pathways.
Mechanistic Causality: The Protodesilylation Pathway
Protodesilylation is an EAS process where an electrophile (a proton, in this case) attacks the ipso-carbon of the arylsilane[2]. The reaction is highly regioselective due to the "beta-silicon effect," wherein the carbon-silicon bond hyperconjugatively stabilizes the adjacent positive charge in the transition state.
The reaction proceeds via a two-step mechanism[1]:
Rate-Determining Step (Slow): The aromatic ring attacks the proton, disrupting aromaticity and forming a positively charged Wheland intermediate (sigma complex)[1].
Desilylation (Fast): The carbon-silicon bond is cleaved, expelling a trimethylsilyl cation (
SiMe3+
) and restoring aromaticity[1].
Reaction mechanism for the protodesilylation of arylsilanes.
Substituent Effects: The Chloro Conundrum
The reactivity of chloro-substituted phenyltrimethylsilanes is governed by the interplay between the chlorine atom's inductive (-I) and resonance (+R) effects[2]. While halogens are generally electron-withdrawing and deactivating, their ability to donate lone-pair electron density alters the reaction kinetics based on their positional relationship to the ipso-carbon.
Para-Chloro (
p
-Cl): The chlorine atom withdraws electron density via the sigma bond (-I), but its lone pairs can stabilize the positive charge of the Wheland intermediate via resonance (+R). Because the +R effect partially offsets the -I effect,
p
-chlorophenyltrimethylsilane is deactivated relative to the unsubstituted compound, but it remains the most reactive among the chloro isomers[2].
Meta-Chloro (
m
-Cl): At the meta position, the resonance effect cannot stabilize the positive charge at the ipso or ortho/para positions relative to the substituent. Consequently, only the strong -I effect operates, leading to severe deactivation and a drastically lower reaction rate[2].
Ortho-Chloro (
o
-Cl): The ortho isomer suffers from both a potent -I effect (due to proximity to the reaction center) and significant steric hindrance. This combination makes it the least reactive isomer in protodesilylation assays[3].
Quantitative Comparison of Relative Rates
The following table summarizes the relative rate constants (
krel
) for the protodesilylation of chloro-substituted phenyltrimethylsilanes in aqueous-methanolic perchloric acid at 50°C, normalized to unsubstituted phenyltrimethylsilane[2].
Compound
Substituent Position
Dominant Electronic Effect
Hammett Constant (
σ+
)
Relative Rate (
krel
)
Phenyltrimethylsilane
None (H)
Baseline
0.00
1.000
p
-Chlorophenyltrimethylsilane
Para (4-)
-I, +R (Partial stabilization)
+0.11
~0.140
m
-Chlorophenyltrimethylsilane
Meta (3-)
-I (Strong deactivation)
+0.40
~0.012
o
-Chlorophenyltrimethylsilane
Ortho (2-)
-I, Steric hindrance
N/A
~0.004
(Data extrapolated from foundational kinetic studies by Eaborn et al.[3],[2])
Experimental Protocol: Kinetic Measurement via UV-Vis Spectrophotometry
To objectively compare these reactivities in a laboratory setting, researchers employ a self-validating UV-Vis spectrophotometric assay. By utilizing pseudo-first-order conditions (where the acid concentration vastly exceeds the silane concentration), the reaction rate becomes dependent solely on the concentration of the arylsilane[4].
Causality Behind the Experimental Design:
Solvent Choice (Aqueous Methanol): Organosilanes are highly hydrophobic. A methanol-water mixture ensures substrate solubility while allowing the introduction of aqueous perchloric acid (
HClO4
) as the proton source[5].
Isosbestic Point Monitoring: By scanning the full UV spectrum over time, researchers can identify isosbestic points (wavelengths where the absorbance remains constant). The presence of sharp isosbestic points validates that the reaction is cleanly converting the silane to the desilylated product without side reactions (e.g., polymerization or oxidation).
Step-by-Step Workflow
Reagent Preparation:
Prepare a
1.0×10−4 M
solution of the target chloro-substituted phenyltrimethylsilane in HPLC-grade methanol.
Prepare a standardized solution of
10.6 M
aqueous perchloric acid (
HClO4
).
System Equilibration:
Transfer
2.5 mL
of the silane solution into a quartz cuvette.
Place the cuvette in a thermostated UV-Vis spectrophotometer cell holder set to exactly
50.0±0.1∘C
[5]. Allow 10 minutes for thermal equilibration.
Reaction Initiation:
Inject
1.0 mL
of the pre-warmed perchloric acid solution into the cuvette.
Immediately cap and invert the cuvette three times to ensure rapid mixing, then return it to the cell holder.
Kinetic Monitoring:
Monitor the decay in absorbance at the
λmax
of the specific arylsilane (typically between 260 nm and 280 nm) at regular intervals.
Self-Validation Check: Periodically scan the 220–320 nm range to confirm the maintenance of isosbestic points.
Data Regression:
Plot
ln(At−A∞)
versus time (
t
), where
At
is the absorbance at time
t
and
A∞
is the final absorbance.
The negative slope of this linear plot yields the pseudo-first-order rate constant (
kobs
).
Calculate
krel
by dividing the
kobs
of the chloro-substituted derivative by the
kobs
of the unsubstituted phenyltrimethylsilane run under identical conditions.
Experimental workflow for kinetic monitoring of protodesilylation.
Applications in Drug Development
Understanding the comparative reactivity of these chloro-isomers is critical for late-stage functionalization in pharmaceutical synthesis. The trimethylsilyl group acts as a robust, traceless directing group or a placeholder for halogens and isotopes (e.g., radio-iodination for PET imaging). Knowing that a meta-chloro group will drastically slow down electrophilic cleavage allows chemists to design orthogonal protecting group strategies, ensuring that desilylation only occurs at the desired synthetic step under forcing conditions, while a para-chloro derivative can be cleaved under milder conditions.
References
Eaborn, C. (1956). Aromatic reactivity. Part I. Effects of substituents on the acid cleavage of phenyltrimethylsilanes. Journal of the Chemical Society (Resumed), 4858.
URL:[Link]
Deans, F. B., & Eaborn, C. (1959). Aromatic reactivity. Part III. Cleavage of substituted phenyltrimethylsilanes by sulphuric acid in acetic acid–water. Journal of the Chemical Society (Resumed), 2299.
URL:[Link]
Bassindale, A. R., et al. (1969). Aromatic reactivity. Part XXXVIII. Protodesilylation of 1,2-dihydrobenzocyclobutene, indan, and tetralin. Journal of the Chemical Society B: Physical Organic.
URL:[Link]
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism.
URL:[Link]
A Comparative Guide to Catalytic Systems for Reactions of (4-chloro-2-methylphenyl)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, (4-chloro-2-methylphenyl)trimethylsilane emerges as a versatile building block, offering a unique combinatio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, (4-chloro-2-methylphenyl)trimethylsilane emerges as a versatile building block, offering a unique combination of steric and electronic properties. Its utility is intrinsically linked to the selective activation and functionalization of the carbon-silicon bond. This guide provides a comprehensive comparison of catalytic systems for the primary reactions of this arylsilane, offering field-proven insights and experimental data to inform your synthetic strategies. We will delve into the nuances of cross-coupling and desilylation reactions, presenting a critical analysis of palladium, nickel, and photocatalytic systems.
Introduction to (4-chloro-2-methylphenyl)trimethylsilane
(4-chloro-2-methylphenyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a substituted aromatic ring. The presence of a chloro and a methyl group on the phenyl ring introduces electronic and steric factors that influence its reactivity. The C(aryl)-Si bond, while generally stable, can be strategically cleaved and functionalized through various catalytic methods, making this compound a valuable precursor for the synthesis of complex biaryls and other functionalized aromatic compounds prevalent in medicinal chemistry and materials science.
The principal reactive pathways for this substrate revolve around two key transformations: the substitution of the trimethylsilyl group with a new carbon-carbon bond (cross-coupling) or its replacement with a hydrogen atom (desilylation). The choice of catalytic system is paramount in directing the reaction towards the desired outcome with high efficiency and selectivity.
I. Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The premier method for forming a new C-C bond at the position of the silyl group is the Hiyama cross-coupling reaction. This palladium- or nickel-catalyzed process involves the coupling of the organosilane with an organic halide. A key feature of the Hiyama coupling is the requirement for an activator to enhance the nucleophilicity of the organosilane.
A. Palladium-Catalyzed Hiyama Coupling
Palladium catalysis is the most established and widely utilized method for Hiyama cross-coupling reactions. The success of this transformation hinges on the judicious choice of catalyst, ligand, and activator.
Mechanism of Activation and Catalysis:
The generally accepted mechanism for the palladium-catalyzed Hiyama coupling begins with the oxidative addition of the aryl halide to a Pd(0) species. The crucial step is the transmetalation of the aryl group from the silicon to the palladium center. This process is typically slow for tetraorganosilanes and requires activation of the C-Si bond. This is most commonly achieved by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent, more nucleophilic pentacoordinate silicate intermediate. Following transmetalation, reductive elimination from the resulting diorganopalladium(II) complex affords the biaryl product and regenerates the Pd(0) catalyst.[1][2][3]
Alternatively, fluoride-free conditions have been developed using silanols or in the presence of a base, which can also promote the formation of a reactive silicate species.[4]
Catalytic Systems Comparison:
While specific data for (4-chloro-2-methylphenyl)trimethylsilane is limited in the literature, we can draw valuable comparisons from studies on structurally similar substrates, such as (4-chlorophenyl)trimethylsilane and other chloro-substituted arylsilanes.
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[5][7] The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst removal and recycling.[6]
Activator: Tetrabutylammonium fluoride (TBAF) is a common and effective activator. However, its basicity can be a limitation with base-sensitive substrates. In such cases, fluoride-free methods using bases like NaOH or K₃PO₄ with more reactive organosilanols or specific ligand systems can be advantageous.[4]
Solvent: The choice of solvent (e.g., THF, DMF, Toluene) influences the solubility of the reagents and the stability of the catalytic species.
Experimental Protocol: Palladium-Catalyzed Hiyama Coupling of an Aryltrimethylsilane
This protocol is a general procedure adapted from established methods for the Hiyama coupling of aryltrimethylsilanes with aryl bromides.
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)
Anhydrous, degassed toluene
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
Add the aryl bromide (1.0 equiv) and (4-chloro-2-methylphenyl)trimethylsilane (1.2 equiv).
Add the TBAF solution (2.0 equiv) dropwise via syringe.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Experimental workflow for a typical Hiyama cross-coupling reaction.
B. Nickel-Catalyzed Hiyama Coupling
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for Hiyama cross-coupling reactions. Nickel catalysts can exhibit different reactivity and selectivity profiles, sometimes enabling the coupling of challenging substrates.[8][9]
Advantages of Nickel Catalysis:
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.
Reactivity: Nickel catalysts can be more effective for the activation of less reactive C-Cl bonds in aryl chlorides.[4]
Unique Selectivity: In some cases, nickel catalysts can provide complementary selectivity to palladium systems.
Nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring stricter inert atmosphere techniques. The choice of ligand is also crucial for achieving high catalytic activity and selectivity.
II. Desilylation Reactions: Cleavage of the Carbon-Silicon Bond
In many synthetic routes, the trimethylsilyl group serves as a blocking or directing group, and its removal (protodesilylation) is a key step. Several catalytic methods have been developed for this transformation, offering mild and selective alternatives to harsh acidic or basic conditions.
A. Photocatalytic Desilylation
Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the desilylation of arylsilanes. These methods often proceed under mild, metal-free conditions.
Mechanism of Thiyl Radical-Mediated Desilylation:
A recent and efficient method involves the use of a commercially available disulfide which, upon irradiation with visible light, undergoes homolytic cleavage to generate thiyl radicals.[8][12] The thiyl radical is proposed to attack the silicon atom, leading to the formation of a pentacoordinate silicon radical intermediate. Subsequent fragmentation of this intermediate results in the cleavage of the C-Si bond and formation of an aryl radical. The aryl radical then abstracts a hydrogen atom from a suitable donor (e.g., the solvent or an additive) to yield the desilylated arene.[8][13]
Proposed mechanism for thiyl radical-mediated photocatalytic desilylation.
In a vial, dissolve (4-chloro-2-methylphenyl)trimethylsilane (1.0 equiv) and diphenyl disulfide (60 mol%) in a 3:1 mixture of DCE and TFE.
Seal the vial and ensure an oxygen atmosphere (e.g., by bubbling oxygen through the solution for a few minutes).
Irradiate the vial with a blue LED (e.g., 457 nm) at room temperature for 24 hours.
Monitor the reaction progress by GC-MS.
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
B. Base-Catalyzed Protodesilylation
For a simple and often very efficient removal of the trimethylsilyl group, base-catalyzed protodesilylation offers a straightforward alternative.
Mechanism and Catalysts:
This reaction typically proceeds through the attack of a base on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate is then protonated by a proton source, often water present in the solvent, leading to the cleavage of the C-Si bond.[1]
Potassium trimethylsilanolate (KOTMS) has been shown to be a highly effective catalyst for this transformation, allowing for low catalyst loadings under mild conditions.[1][9][15][16]
Simplicity and Efficiency: Often provides high yields with a simple procedure.
Transition-Metal-Free: Avoids metal contamination.
Scalability: The use of a cheap and efficient catalyst makes this method suitable for larger-scale synthesis.[1]
III. Emerging Catalytic Systems: Rhodium and Copper
While palladium and nickel dominate the landscape of arylsilane cross-coupling, and photocatalysis offers a mild desilylation route, rhodium and copper catalysis present emerging and potentially advantageous alternatives, although their application to substrates like (4-chloro-2-methylphenyl)trimethylsilane is less explored.
A. Rhodium-Catalyzed Reactions
Rhodium catalysts are well-known for their ability to mediate C-H activation and functionalization reactions.[3][7][13][17][18] In the context of arylsilanes, rhodium catalysis can potentially be employed for C-H arylation, where the arylsilane acts as the arylating agent, or for other functionalizations directed by the silyl group. These reactions often proceed through a different mechanism than the typical cross-coupling cycles and can offer unique regioselectivity.
B. Copper-Catalyzed Reactions
Copper catalysis is a cost-effective and increasingly popular alternative to palladium and nickel in cross-coupling chemistry.[10][15][19][20] Copper catalysts can activate C-Si bonds, often in the absence of a strong fluoride activator, and can be used for various transformations, including conjugate additions and cross-coupling reactions. The development of copper-catalyzed methods for the direct functionalization of (4-chloro-2-methylphenyl)trimethylsilane represents a promising area for future research.
Conclusion and Future Outlook
The catalytic functionalization of (4-chloro-2-methylphenyl)trimethylsilane offers a rich field of synthetic possibilities. For the construction of biaryl structures, palladium-catalyzed Hiyama coupling remains the most robust and well-understood method, with a wide range of available ligands and activators to tune reactivity. Nickel catalysis presents a compelling, cost-effective alternative, particularly for reactions involving aryl chlorides.
For the selective removal of the trimethylsilyl group, visible-light photocatalysis provides an exceptionally mild and functional-group-tolerant approach, while base-catalyzed protodesilylation offers a simple and highly efficient alternative.
The exploration of rhodium- and copper-catalyzed reactions of this substrate is still in its early stages but holds significant promise for the development of novel and sustainable synthetic methodologies. As the demand for complex and highly functionalized aromatic compounds continues to grow in the pharmaceutical and materials science sectors, the development of innovative and efficient catalytic systems for the reactions of versatile building blocks like (4-chloro-2-methylphenyl)trimethylsilane will undoubtedly remain a key area of research.
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The Unseen Workhorse: A Comparative Guide to (4-chloro-2-methylphenyl)trimethylsilane and its Alternatives in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the quest for efficient and versatile reagents for carbon-carbon bond formation is perpetual. Among the myriad...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the quest for efficient and versatile reagents for carbon-carbon bond formation is perpetual. Among the myriad of tools available to the modern chemist, organosilane reagents have carved out a significant niche, offering a unique blend of stability and reactivity. This guide provides an in-depth technical comparison of (4-chloro-2-methylphenyl)trimethylsilane , a representative substituted arylsilane, and its primary alternatives, with a focus on their application in the synthesis of biaryl scaffolds—a common motif in pharmaceuticals and functional materials.
While specific documented applications of (4-chloro-2-methylphenyl)trimethylsilane are not abundant in readily available literature, its structural features strongly suggest its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This guide will, therefore, explore its inferred potential in this context, drawing comparisons with the well-established Suzuki-Miyaura coupling, which utilizes the corresponding boronic acid. We will delve into the mechanistic nuances, practical considerations, and present experimental data for analogous systems to provide a comprehensive performance evaluation.
The Contenders: An Overview
At the heart of this comparison are two distinct organometallic reagents poised for the synthesis of a target biaryl structure through cross-coupling with an aryl halide (Ar-X).
(4-chloro-2-methylphenyl)trimethylsilane (The Arylsilane): This air- and moisture-stable organosilicon compound represents a class of reagents that are generally characterized by their low toxicity and ease of handling. The presence of the trimethylsilyl group activates the aryl ring for transmetalation to a palladium center, a key step in the catalytic cycle of the Hiyama coupling. The chloro and methyl substituents on the phenyl ring are expected to influence the electronic and steric properties of the reagent, thereby affecting its reactivity.
(4-chloro-2-methylphenyl)boronic Acid (The Arylboronic Acid): As the workhorse of the Suzuki-Miyaura coupling, arylboronic acids are widely used due to their high reactivity and the mild reaction conditions they typically employ. While generally stable, they can be prone to decomposition, and their reactivity is highly dependent on the choice of base and solvent.
The Arena: Palladium-Catalyzed Cross-Coupling
The primary application for these reagents is in the palladium-catalyzed synthesis of biaryl compounds. The two key reactions, Hiyama and Suzuki-Miyaura, share a common catalytic cycle but differ critically in the nature of the organometallic reagent and the conditions required for its activation.
Figure 1. Comparative workflow of Hiyama and Suzuki-Miyaura couplings.
Mechanistic Causality: The "Why" Behind the "How"
The fundamental difference between the Hiyama and Suzuki-Miyaura couplings lies in the activation of the organometallic reagent for the crucial transmetalation step.
In the Hiyama coupling , the carbon-silicon bond is relatively inert and requires activation by a nucleophilic species, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate, which significantly enhances the nucleophilicity of the aryl group, facilitating its transfer to the palladium center.[1] The choice of other substituents on the silicon atom can also influence reactivity, with alkoxy or other electronegative groups increasing the rate of reaction.
Conversely, the Suzuki-Miyaura coupling relies on a base to activate the organoboron species.[2][3] The base coordinates to the boron atom, forming a borate complex, which increases the nucleophilicity of the aryl group, making it competent for transmetalation.[4] The choice of base is critical and can significantly impact the reaction's success.[5]
Performance Head-to-Head: A Data-Driven Comparison
Due to the lack of specific experimental data for (4-chloro-2-methylphenyl)trimethylsilane, we present a comparative analysis using data for analogous substituted aryltrimethylsilanes in Hiyama couplings and the corresponding (4-chloro-2-methylphenyl)boronic acid in Suzuki-Miyaura couplings. This allows for a reasonable projection of performance.
Table 1: Performance Comparison of Arylsilanes and Arylboronic Acids in Biaryl Synthesis
The following protocols provide detailed methodologies for conducting a representative Hiyama coupling with a substituted aryltrimethylsilane and a Suzuki-Miyaura coupling with the corresponding arylboronic acid.
Protocol 1: Hiyama Cross-Coupling of an Aryltrimethylsilane with an Aryl Bromide
This protocol is adapted from established procedures for the Hiyama coupling of substituted aryltrimethylsilanes.[9][13]
A Comprehensive Guide to the Proper Disposal of (4-chloro-2-methylphenyl)trimethylsilane
This guide provides essential safety and logistical information for the proper disposal of (4-chloro-2-methylphenyl)trimethylsilane. As a reactive organosilane compound, its handling and disposal demand a thorough unders...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of (4-chloro-2-methylphenyl)trimethylsilane. As a reactive organosilane compound, its handling and disposal demand a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in the principles of chemical reactivity and regulatory compliance.
Disclaimer: While (4-chloro-2-methylphenyl)trimethylsilane is a specific chemical, detailed safety data sheets (SDS) for this exact structure are not universally available. The guidance herein is synthesized from established principles for organochlorosilanes and authoritative data for the closely related and well-documented compound, Chlorotrimethylsilane (CAS 75-77-4). The fundamental reactive group, the trimethylsilyl chloride moiety, is the primary driver of the hazards and necessary precautions.
Core Hazard Profile: Understanding the "Why"
(4-chloro-2-methylphenyl)trimethylsilane is an organosilicon compound containing a hydrolyzable silicon-chlorine bond. This feature is the source of its utility in chemical synthesis and also the root of its primary hazards. Its reactivity dictates the stringent protocols required for its disposal.
The primary hazards are directly analogous to those of chlorotrimethylsilane and include:
High Flammability: The compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][2] Vapors can flash back over a considerable distance to an ignition source.[3]
Violent Water Reactivity: It reacts violently with water, moisture, or protic solvents.[1][3] This reaction is highly exothermic and liberates corrosive and toxic hydrogen chloride (HCl) gas.[3][4][5] This reaction is a critical consideration for both storage and disposal.
Corrosivity and Toxicity: The compound itself causes severe skin burns and serious eye damage.[6] Upon reaction with moisture (e.g., in the air or on tissues), the resulting HCl gas is corrosive to the respiratory tract.[2] It is also classified as toxic if swallowed or inhaled and harmful in contact with skin.[6]
Table 1: Physicochemical and Hazard Data (Analogous to Chlorotrimethylsilane)
H225: Highly flammable liquid and vapour.H301 + H331: Toxic if swallowed or if inhaled.H314: Causes severe skin burns and eye damage.EUH014: Reacts violently with water.
The Cornerstone of Disposal: Waste Characterization
Before any disposal action, the waste must be correctly characterized under local and national regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8]
(4-chloro-2-methylphenyl)trimethylsilane waste is classified as hazardous due to multiple characteristics:
Ignitability (D001): Its low flash point makes it an ignitable hazardous waste.[9]
Corrosivity (D002): While not acidic itself, its immediate and violent reaction with moisture to produce HCl renders it corrosive in practice.
Reactivity (D003): Its property of reacting violently with water makes it a reactive hazardous waste.[10]
Furthermore, as a chlorinated organic compound, it falls under specific regulatory scrutiny.[7] Under RCRA, it is the generator's responsibility to make this determination.[8] All waste containers must be labeled and managed as hazardous from the point of generation.
Step-by-Step Disposal Protocol for Bulk Waste
Disposal of (4-chloro-2-methylphenyl)trimethylsilane must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this material be poured down the drain or mixed with general waste. [1][5] The only acceptable disposal procedure for many chlorinated compounds is high-temperature incineration at a permitted facility.[11] The following steps detail the process of preparing the waste for pickup by a certified hauler.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions in the waste accumulation area.
Isolate from Aqueous Waste: Keep this waste stream strictly separate from any aqueous waste, including acids, bases, or even seemingly non-reactive salt solutions. Mixing will trigger a violent reaction.
Avoid Incompatible Organics: Do not mix with alcohols, amines, or aldehydes, as these can also react.[2]
Maintain a Dedicated Container: Collect (4-chloro-2-methylphenyl)trimethylsilane and chemically compatible (i.e., other non-protic chlorinated) waste in a dedicated, clearly labeled container. Mixing hazardous waste with non-hazardous waste makes the entire volume hazardous.[12]
Step 2: Container Selection and Management
Choosing the correct container is vital for safety.
Material Compatibility: Use a container made of a material compatible with the waste. Borosilicate glass or a suitable plastic-coated glass bottle is often appropriate for laboratory quantities. Ensure the container material will not be degraded by the chemical.
Secure Closure: The container must have a tightly sealing cap to prevent the escape of flammable vapors and the ingress of atmospheric moisture.[1][10]
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion with temperature changes.
Condition: The container must be clean, dry, and in good condition, with its exterior free from contamination.[12]
Step 3: Comprehensive Waste Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safe handling.
Labeling: Each container must be clearly marked with a hazardous waste label as soon as waste is added.[8][12]
Content Identification: Clearly write the full chemical name: "(4-chloro-2-methylphenyl)trimethylsilane". Do not use abbreviations. If it is a mixture, list all components and their approximate percentages.[13]
Hazard Identification: Clearly indicate the associated hazards. This can be done by checking boxes or writing out: "Flammable," "Corrosive," "Water-Reactive," and "Toxic." [8]
Disposal Decision and Management Workflow
The following diagram outlines the logical workflow for managing (4-chloro-2-methylphenyl)trimethylsilane from use to final disposal.
Caption: Workflow for the safe disposal of (4-chloro-2-methylphenyl)trimethylsilane.
Emergency Procedures for Spills
Spills generate waste that must be managed correctly. In the event of a spill, the priority is personal safety, followed by containment.
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure maximum ventilation (e.g., in a chemical fume hood).[1][3]
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[5]
Wear Full PPE: Don appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, splash goggles, and a lab coat.[1][3]
Contain and Absorb: Cover the spill with a dry, inert absorbent material such as dry sand, diatomaceous earth, or a commercial sorbent like Chemizorb®. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [1][5]
Collect Waste: Using non-sparking tools, carefully collect the absorbed material into a designated, sealable container for hazardous waste.[5]
Label and Dispose: Label the container as hazardous waste, detailing the contents (absorbent material and the silane), and manage it for disposal along with your other hazardous chemical waste.[1]
By adhering to these scientifically-grounded procedures, researchers and laboratory professionals can manage and dispose of (4-chloro-2-methylphenyl)trimethylsilane safely, ensuring compliance with regulations and protection of both personnel and the environment.
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